Product packaging for Palladium(II) sulfide(Cat. No.:CAS No. 12125-22-3)

Palladium(II) sulfide

Cat. No.: B082378
CAS No.: 12125-22-3
M. Wt: 138.5 g/mol
InChI Key: NRUVOKMCGYWODZ-UHFFFAOYSA-N
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Description

Early Discoveries and Fundamental Preparations

The first documented synthesis of palladium(II) sulfide (B99878) was achieved by Jöns Jacob Berzelius in 1813. wikipedia.org His method involved the direct reaction of palladium metal with elemental sulfur. wikipedia.org Another foundational method developed early in its history involves the precipitation of PdS from an aqueous solution. This is achieved by passing hydrogen sulfide gas through a solution containing palladium in its +2 oxidation state. wikipedia.org These early preparative routes laid the groundwork for future investigations into the compound's properties and structure.

Early Preparation Methods for Palladium(II) Sulfide

MethodReactantsChemical EquationDiscoverer/Early ProponentYearCitation
Direct CombinationPalladium (Pd), Sulfur (S)Pd + S → PdSBerzelius1813 wikipedia.org
Precipitation from Aqueous SolutionPalladium(II) ion (Pd²⁺), Hydrogen sulfide (H₂S)Pd²⁺ + H₂S → PdS + 2H⁺Known early method- wikipedia.org

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly since its discovery. Initially, the focus was on its fundamental chemical and physical properties, including its synthesis and basic characterization. wikipedia.orgshef.ac.uk

The mid-20th century saw a shift towards understanding the complex structural and electronic properties of palladium chalcogenides. wikipedia.org This era was marked by detailed crystallographic studies that revealed the specific atomic arrangements within PdS. wikipedia.org Concurrently, the broader palladium-sulfur system was explored, leading to the identification of several other stable phases, such as Pd₄S, Pd₂.₈S, Pd₂.₂S, and PdS₂. wikipedia.org

From the latter half of the 20th century to the present, research has become increasingly application-driven. A major area of interest has been in heterogeneous catalysis. gychbjb.com Palladium sulfides have been investigated as robust catalysts for various chemical transformations, most notably in selective hydrogenation reactions, such as the conversion of acetylene (B1199291) to ethylene (B1197577), and in hydrodesulfurization processes. gychbjb.comcore.ac.ukrsc.org The performance of these catalysts is often linked to the specific crystalline phase of the palladium sulfide used. core.ac.ukrsc.org

More recently, research has expanded into materials science and nanoscience. ontosight.ai Studies have explored the potential of palladium sulfide thin films in photovoltaic applications and as corrosion-resistant, conductive materials. gychbjb.comgoogle.com The synthesis of palladium sulfide nanoparticles through methods like the thermolysis of palladium-thiolate clusters represents a modern frontier, aiming to tailor the material's properties for specific applications by controlling its size and morphology. researchgate.net Furthermore, the geological significance of palladium sulfides is an ongoing area of study, providing insights into the formation of magmatic sulfide ore deposits. ontosight.airesearchgate.net

Significant Milestones in Palladium-Sulfur Chemistry

The journey to understand this compound and related compounds is marked by several key milestones. These discoveries have progressively deepened the scientific community's knowledge of the palladium-sulfur system.

Milestones in Palladium-Sulfur Chemistry Research

YearMilestoneSignificanceKey Researchers/ContributorsCitation
1802Discovery of PalladiumProvided the elemental basis for the future synthesis of palladium compounds.William Hyde Wollaston wikipedia.org
1813First Synthesis of this compoundThe first documented creation of the compound, establishing its existence.Jöns Jacob Berzelius wikipedia.org
1937Early Structural StudiesInitial investigations into the crystal structure of PdS and the isomorphous mineral Braggite.T. F. Gaskell wikipedia.org
1956Systematic Study of Pd-S SystemComprehensive investigation of the properties and structures of various palladium sulfides, selenides, and tellurides, including the characterization of PdS₂.Fredrik Grønvold and Erling Røst wikipedia.orgacs.org
1985Reinvestigation of PdS Crystal StructureRefined the understanding of the atomic arrangement in this compound, describing approximately square planar palladium centers and tetrahedral sulfur centers.N. E. Brese, P. J. Squattrito, J. A. Ibers wikipedia.org
Late 20th Century - PresentDevelopment as a Catalytic MaterialRecognition and development of palladium sulfides for applications in selective hydrogenation and other catalytic processes.Multiple research groups gychbjb.comcore.ac.uk
Early 21st CenturyControlled Synthesis of Specific PhasesDevelopment of methods to selectively synthesize different supported palladium sulfide phases (e.g., Pd₄S, PdS) to optimize catalytic performance.Multiple research groups rsc.orgresearchgate.net
c. 2010Advancements in Nanoparticle SynthesisSynthesis of nearly monodisperse palladium sulfide nanoparticles via thermolysis of single-source precursors, opening new avenues in materials science.Jose, Jagirdar, et al. gychbjb.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula PdS B082378 Palladium(II) sulfide CAS No. 12125-22-3

Properties

IUPAC Name

sulfanylidenepalladium
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InChI

InChI=1S/Pd.S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRUVOKMCGYWODZ-UHFFFAOYSA-N
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Canonical SMILES

S=[Pd]
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Molecular Formula

PdS
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DSSTOX Substance ID

DTXSID00893217
Record name Palladium sulfide (PdS)
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Molecular Weight

138.49 g/mol
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Physical Description

Dry Powder, Black crystalline solid with a sulphurous odor; Insoluble in water; [MSDSonline]
Record name Palladium sulfide (PdS)
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CAS No.

12125-22-3, 12648-43-0
Record name Palladium sulfide (PdS)
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Record name Palladium sulfide (PdS)
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Record name Palladium sulfide (PdS)
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Record name Palladium sulfide (PdS)
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Record name Palladium monosulphide
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Synthesis Methodologies and Fabrication of Palladium Ii Sulfide Structures

Conventional Synthetic Routes for Bulk Palladium(II) Sulfide (B99878)

Bulk quantities of palladium(II) sulfide are typically prepared through straightforward chemical reactions that have been established for over a century. These methods are valued for their simplicity and effectiveness in producing polycrystalline PdS powder.

One of the earliest and most direct methods for synthesizing this compound involves the reaction of palladium metal with elemental sulfur. This high-temperature method was first reported by Berzelius in 1813. wikipedia.org The reaction is typically carried out by heating a stoichiometric mixture of palladium and sulfur powder in an inert atmosphere to prevent oxidation.

Reaction: Pd + S → PdS wikipedia.org

The process involves heating the reactants to a temperature sufficient to initiate the reaction, leading to the formation of a brown to black solid product. wikipedia.org The simplicity of this method makes it a common choice for producing bulk PdS for various research and industrial purposes.

This compound can also be synthesized via a precipitation reaction in an aqueous medium. wikipedia.org This method involves bubbling hydrogen sulfide gas (H₂S) through a solution containing a soluble palladium(II) salt, such as palladium(II) chloride (PdCl₂). The high affinity of palladium(II) ions for sulfide ions leads to the immediate precipitation of insoluble PdS. researchgate.net

Reaction: Pd²⁺ + H₂S → PdS(s) + 2H⁺ wikipedia.org

This technique is particularly useful for removing palladium ions from solutions and for preparing PdS at lower temperatures compared to the direct reaction method. The pH of the solution can influence the precipitation process. mdpi.com The resulting precipitate is typically a fine, dark powder that can be collected by filtration.

Synthesis Method Reactants Conditions Product Form
Direct ReactionPalladium (Pd), Sulfur (S)High temperature, inert atmosphereBulk powder
PrecipitationPalladium(II) salt (e.g., PdCl₂), Hydrogen Sulfide (H₂S)Aqueous solution, room temperatureFine precipitate

Thin Film Deposition Techniques for this compound

The fabrication of this compound thin films is crucial for its use in electronic and optoelectronic devices. Various deposition techniques have been developed to grow uniform and crystalline PdS layers on different substrates.

A common method for preparing PdS thin films is the direct sulfurization of a pre-deposited palladium thin film. In this process, a thin layer of palladium is first deposited on a substrate using techniques like sputtering or e-beam evaporation. nih.govresearchgate.net The palladium-coated substrate is then exposed to a sulfur-containing environment at an elevated temperature. The sulfur source can be elemental sulfur vapor or a gaseous sulfur compound like hydrogen sulfide.

This process allows for good control over the film thickness and uniformity. The reaction conditions, such as temperature, time, and sulfur partial pressure, are critical parameters that determine the phase and crystallinity of the resulting PdS film.

Chemical Vapor Deposition (CVD) is a versatile technique for growing high-quality thin films and nanostructures of this compound. researchgate.net In a typical CVD process, volatile precursors containing palladium and sulfur are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film.

One approach involves the use of single-source precursors, which are compounds that contain both palladium and sulfur in the same molecule. colab.wsacs.orgmontclair.edu For instance, palladium dithiocarbamate complexes of the type Pd(S₂CNRR')₂ have been used to deposit PdS films via aerosol-assisted CVD (AACVD) at temperatures between 400-525 °C. colab.ws Another study utilized a plasma-enhanced CVD method to prepare large-area, few-layer thick PdS₂ artifacts. acs.org The CVD method offers excellent control over film thickness, composition, and morphology by adjusting process parameters such as precursor concentration, substrate temperature, and gas flow rates. researchgate.net

Deposition Technique Precursors Typical Substrates Key Advantages
Direct SulfurizationPalladium film, Sulfur vapor or H₂SSilicon, Quartz, SapphireGood control over thickness, relatively simple setup
Chemical Vapor Deposition (CVD)Volatile palladium and sulfur compoundsSiO₂/Si, QuartzHigh-quality crystalline films, precise control over growth

Nanostructured this compound Synthesis

The synthesis of nanostructured this compound has garnered significant interest due to the unique properties that arise from their high surface-area-to-volume ratio. These nanomaterials are promising for applications in catalysis and electronics.

Various synthetic strategies have been developed to produce PdS nanostructures with controlled size and morphology. One approach involves the thermolysis of a single-source precursor complex. For example, palladium sulfide nanoparticles have been prepared by the one-pot thermolysis of [Pd(L)Cl₂] (where L is a thioether ligand) at 200 °C. nih.gov Another method involves the decomposition of a tiara-like Pd(II) thiolate complex, [Pd(SCH₃)₂]₆, under different pyrolysis conditions to yield palladium or palladium sulfide nanocrystals. researchgate.net

The hydrothermal method is another effective technique for creating a variety of nanomaterials, including those based on palladium. acs.org By adjusting parameters such as precursors, pH, and reaction temperature, it is possible to control the composition and morphology of the resulting nanostructures. Furthermore, green synthesis approaches using plant extracts as reducing and stabilizing agents are being explored for the environmentally benign production of palladium-based nanoparticles. mdpi.com The sulfurization of pre-synthesized palladium nanoparticles supported on materials like graphitic carbon nitride is another route to obtain supported PdS nanoparticles. researchgate.net These methods provide pathways to materials with enhanced catalytic activity and other desirable properties.

Thermolysis of Single-Source Precursors for Nanomaterials

Thermolysis of single-source precursors is a widely employed method for synthesizing palladium sulfide nanomaterials. This approach involves the thermal decomposition of a chemical compound that contains both palladium and sulfur within its structure. The controlled heating of this precursor leads to the formation of the desired palladium sulfide phase.

A notable example involves the use of a tiara-like Pd(II) thiolate complex, [Pd(SCH3)2]6, as a single-source precursor. researchgate.net In this method, the precursor itself can be synthesized through a one-pot approach where dimethyl sulfoxide (B87167) (DMSO) serves as the thiolate source, reacting with palladium acetate (B1210297). researchgate.net The morphology of the resulting [Pd(SCH3)2]6 assemblies can be tuned from microprisms to nanospheres by adjusting the reaction conditions. researchgate.net Subsequent pyrolysis of these assemblies under different conditions allows for their decomposition into either palladium or palladium sulfides. researchgate.net

PrecursorSynthesis of PrecursorResulting AssembliesThermolysis Product
[Pd(SCH3)2]6Reaction of palladium acetate with in situ formed methyl mercaptan from DMSO. researchgate.netMicroprisms or nanospheres, depending on reaction conditions. researchgate.netPalladium or Palladium Sulfides, depending on pyrolysis conditions. researchgate.net

This method offers a versatile route to palladium sulfide nanocrystals, with the final product's characteristics being influenced by the morphology of the precursor assembly and the specific thermal decomposition parameters. researchgate.net Other single-source precursors, such as palladium dithiocarbamate complexes, have also been utilized in similar thermolytic processes to generate various metal sulfide nanomaterials. berkeley.edu

Sulfidation of Palladium Nanoparticles

The sulfidation of pre-synthesized palladium nanoparticles is another effective strategy for producing palladium sulfide. This method involves exposing palladium nanoparticles to a sulfur-containing reagent, leading to a chemical transformation into palladium sulfide. The final stoichiometry and crystal structure of the resulting material are highly dependent on the reaction conditions.

Key factors influencing the sulfidation process include the temperature, the nature of the sulfur source, and the surrounding atmosphere. For instance, the sulfidation of carbon-supported palladium (Pd/C) with hydrogen sulfide (H2S) in the presence of hydrogen (H2) can yield different phases of palladium sulfide, such as "Pd4S", "Pd3S", "Pd16S7", and "PdS", by varying the sulfidation temperature between 150–750 °C.

Research into the kinetic pathway of palladium nanoparticle sulfidation using octadecanethiol has shown a strong temperature dependence. acs.org At lower temperatures (e.g., 90 °C), sulfidation is limited to the surface of the nanoparticles. acs.org However, at higher temperatures (above 125 °C), sulfur rapidly diffuses into the interior of the particles, leading to a more thorough conversion. acs.org This process can result in amorphous PdSx nanoparticles, with the sulfur concentration reaching a saturation point at elevated temperatures. acs.org

Palladium SourceSulfur SourceTemperature Range (°C)Resulting Palladium Sulfide PhasesReference
Palladium on activated carbon (Pd/C)Hydrogen sulfide (H2S)150–750"Pd4S", "Pd3S", "Pd16S7", "PdS"
Polycrystalline Pd-oleylamine nanoparticlesOctadecanethiol90–250Amorphous PdSx (saturating at Pd/S = 66:34 at 200 °C) acs.org

Synthesis of this compound Quantum Dots

The synthesis of this compound quantum dots (QDs) can be approached through colloidal synthesis routes, which are a subset of wet-chemical methods. acs.org These methods typically involve the reaction of precursor compounds in a high-boiling point solvent, allowing for nucleation and controlled growth of the nanocrystals.

While specific protocols for PdS QDs are not as extensively detailed as for other semiconductor QDs like CdSe or PbS, the general principles of QD synthesis can be applied. nih.govscholaris.ca This would involve the rapid injection of a sulfur precursor into a hot solution containing a palladium precursor. The reaction temperature, precursor concentration, and presence of capping ligands are critical parameters that control the size, and consequently the quantum-confined properties, of the resulting QDs.

A potential synthetic route could adapt the hot-injection method, a common technique for producing high-quality quantum dots. nih.gov This would involve dissolving a palladium salt (e.g., palladium acetate or palladium chloride) in a coordinating solvent and injecting a solution of a sulfur source (e.g., elemental sulfur dissolved in an amine or a thiourea (B124793) derivative) at an elevated temperature. The growth of the QDs would then be arrested by cooling the reaction mixture. The choice of capping agents is crucial to prevent aggregation and to passivate the surface of the quantum dots.

Synthesis ApproachPalladium Precursor (Example)Sulfur Precursor (Example)Key Parameters
Colloidal Synthesis (Hot-Injection)Palladium AcetateElemental Sulfur in a coordinating solventReaction temperature, precursor concentration, capping ligands

Fabrication of this compound Nanocorals and Nanoribbons

The fabrication of more complex this compound nanostructures, such as nanocorals and nanoribbons, often involves template-assisted or self-assembly methods. These techniques guide the growth of the material into anisotropic and intricate morphologies.

Palladium sulfide (PdS) nanocorals have been successfully synthesized and utilized as photoanodes in photoelectrochemical cells for hydrogen evolution. acs.org The synthesis of such structures can be achieved through methods that promote branched or hierarchical growth. While the specific details of the fabrication of PdS nanocorals are proprietary to the research, it is understood that controlling the nucleation and growth kinetics is paramount. This can be influenced by factors such as the choice of precursors, solvents, and additives that direct the crystal growth in specific directions.

The fabrication of nanoribbons, while not extensively documented specifically for this compound, can be inferred from general nanostructure synthesis techniques. One approach could involve the use of a template, either a hard template (e.g., porous alumina) or a soft template (e.g., self-assembled surfactant structures), to confine the growth of the PdS to a one-dimensional, ribbon-like morphology. Another possibility is a solution-based self-assembly process where anisotropic growth is promoted by the use of specific capping agents that preferentially bind to certain crystal facets, encouraging growth in the other dimensions.

NanostructurePotential Fabrication MethodKey Influencing Factors
NanocoralsControlled precipitation or solvothermal methods promoting hierarchical growth. acs.orgPrecursor concentration, temperature, reaction time, additives.
NanoribbonsTemplate-assisted synthesis or anisotropic growth directed by capping agents.Nature of the template, type of capping agent, solvent system.

Structural Elucidation and Crystallographic Studies of Palladium Ii Sulfide

Crystal Structure Determination of Palladium(II) Sulfide (B99878) Phases

The arrangement of atoms within the palladium(II) sulfide lattice is fundamental to its material properties.

This compound (PdS) crystallizes in a tetragonal system. The specific arrangement of atoms in the crystal lattice is described by space groups, which define the symmetry elements of the structure. For instance, the sulfur-lean phase, Pd4S, is known to crystallize in the tetragonal P-42₁c space group. materialsproject.orgchinesechemsoc.org This particular space group belongs to the point group -42m and has an international number of 114. materialsproject.org

Interactive Data Table: Crystallographic Data for Pd4S

Property Value
Crystal System Tetragonal
Space Group P-42₁c
International Number 114

Within the crystal structure of this compound, the palladium atoms are found in an approximately square planar coordination environment. wikipedia.org The sulfur atoms, on the other hand, exhibit a tetrahedral coordination. wikipedia.org In the sulfur-lean phase, Pd4S, the palladium atom is bonded in a distorted bent geometry to two equivalent sulfur atoms. materialsproject.org The bond lengths between palladium and sulfur in this phase are not equal, with one being shorter (2.35 Å) and the other longer (2.49 Å). materialsproject.org The sulfur atom in Pd4S is coordinated to eight equivalent palladium atoms. materialsproject.org In other palladium sulfide complexes, the coordination geometry of the palladium(II) atom is also typically square planar. nih.gov

Phase Transformations and Stoichiometric Variations in Palladium Sulfides

Palladium sulfides can exist in various stoichiometric forms, and their structures can be altered by external factors such as temperature.

Palladium sulfides can transform from sulfur-rich phases like PdS to sulfur-lean phases such as Pd16S7 and Pd4S. core.ac.uk This transformation often occurs through the loss of sulfur. core.ac.uk For example, the sulfuration of metallic palladium thin films can initially lead to the formation of Pd16S7, which then transforms into the tetragonal PdS phase. acs.orgresearchgate.net Other reported compounds in the palladium-sulfur system include Pd2.8S and Pd2.2S. wikipedia.org

Thermal treatments significantly influence the structure of this compound. core.ac.uk When subjected to heat, especially in the presence of hydrogen, palladium sulfide can lose sulfur in the form of hydrogen sulfide. core.ac.uk This loss of sulfur leads to a progressive transformation from the sulfur-rich PdS phase to the sulfur-lean Pd4S phase, often proceeding through an intermediate Pd16S7 phase. core.ac.uk Reducing the material at 250°C can result in a surface phase of Pd4S, while reduction at 350°C can produce a phase that is largely pure Pd4S. core.ac.uk If this compound is heated with an excess of sulfur, it can form palladium disulfide (PdS2). wikipedia.orgacs.org

Lattice Parameters and Crystallite Size Analysis of this compound Materials

The precise dimensions of the unit cell (lattice parameters) and the size of the crystalline domains (crystallite size) are crucial for characterizing this compound materials. For the cubic Pd16S7 phase, the lattice parameter 'a' has been reported as 7.849 Å and also as 8.921 ± 0.009 Å. acs.orgmaterialsproject.org The crystallite size for nanocrystalline Pd16S7 films has been observed to be around 50 nm. acs.orgresearchgate.net For nanocrystalline PdS thin films, the crystallite size is typically in the range of 30-40 nm. acs.orgresearchgate.net

Interactive Data Table: Lattice Parameters and Crystallite Sizes for Palladium Sulfide Phases

Phase Crystal System Lattice Parameter (a) Crystallite Size
Pd16S7 Cubic 7.849 Å materialsproject.org / 8.921 ± 0.009 Å acs.org 50 nm acs.orgresearchgate.net
PdS Tetragonal - 30-40 nm acs.orgresearchgate.net

Structural Studies of Palladium(II) Complexes with Sulfur-Containing Ligands

A variety of sulfur-containing ligands, such as thiolates, dithiocarbamates, and thiosalicylic acid, have been utilized to synthesize a diverse range of palladium(II) complexes. The nature of the ligand has a profound influence on the resulting structure, including the nuclearity of the complex and the specific coordination environment around the palladium atom.

In the case of thiolato-bridged complexes, research has demonstrated the formation of tetranuclear structures. For instance, the reaction of palladium(II) with thiolic ligands like 2-[(2-aminoethyl)amino]ethanethiol has resulted in the synthesis of thiolato-bridged tetranuclear complexes. oup.com X-ray crystal structure analyses of these compounds have confirmed that each palladium(II) center is situated in a square-planar N2S2 coordination environment. oup.com

Dithiocarbamate ligands have also been extensively studied in the context of palladium(II) chemistry. The resulting complexes typically feature a square planar PdS4 geometry, where the palladium(II) ion is coordinated to two chelating dithiocarbamato anions. arabjchem.org Single-crystal X-ray diffraction studies have been instrumental in confirming these structures and providing detailed metric parameters. arabjchem.orgmdpi.comresearchgate.net For example, the molecular structures of complexes such as [Pd(Pipdtc)2], [Pd(1-PhPzdtc)2], [Pd(Phdtc)2], and [Pd(4-BenzPipdtc)2] have all been shown to possess a square planar geometry around the palladium center. arabjchem.org While the majority of palladium dithiocarbamates are four-coordinate complexes with a square planar geometry, the structural diversity within this class of compounds is relatively limited, with fewer than ten distinct structural motifs identified. mdpi.com

Furthermore, novel palladium(II) complexes have been synthesized using thiosalicylic acid as a sulfur-containing ligand. In these complexes, the palladium atoms are four-coordinated and exhibit a square planar geometry with an N,N,O(-),S(-) coordination mode. nih.gov

The coordination geometry of palladium(II) complexes with sulfur-containing ligands is a key determinant of their chemical and physical properties. The consistent preference for a square planar arrangement is a hallmark of d8 metal ions like Pd(II). The detailed structural data obtained from crystallographic studies are crucial for understanding the bonding and reactivity of these important compounds.

CompoundLigandCoordination GeometryPd-S Bond Lengths (Å)Reference
[Pd4(L1)4]Cl42-[(2-aminoethyl)amino]ethanethiolSquare-planar2.270(3), 2.311(3) oup.com
[Pd(Pipdtc)2]Piperidine-1-carbodithioateSquare planarNot specified arabjchem.org
[Pd(1-PhPzdtc)2]1-Phenylpiperazine-4-carbodithioateSquare planarNot specified arabjchem.org
[Pd(Phdtc)2]N-Phenyl-dithiocarbamateSquare planarNot specified arabjchem.org
[Pd(4-BenzPipdtc)2]4-Benzylpiperidine-1-carbodithioateSquare planarNot specified arabjchem.org
[Pd(TSA)(1,10-phenanthroline)]·H2OThiosalicylic acid, 1,10-phenanthrolineSquare planarNot specified nih.gov
[Pd(TSA)(2,2'-bipyridine)]·2H2OThiosalicylic acid, 2,2'-bipyridineSquare planarNot specified nih.gov

Advanced Spectroscopic and Microscopic Characterization of Palladium Ii Sulfide

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD)

X-ray diffraction techniques are fundamental tools for probing the crystalline structure of Palladium(II) sulfide (B99878). By analyzing the diffraction patterns, researchers can identify the specific crystalline phases present, as well as determine key structural parameters such as crystallite size and lattice constants.

Palladium(II) sulfide can exist in various crystalline forms, and XRD is the primary method for their identification. The diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for a specific crystal structure.

Studies have shown that this compound can adopt a tetragonal structure with the space group P42/m. researchgate.net In addition to the common PdS, other palladium sulfide phases have been identified, such as Pd₄S, Pd₂.₈S, Pd₂.₂S, and PdS₂. wikipedia.org Thermal treatments can induce transformations between these phases; for instance, heating can convert a sulfur-rich phase like PdS to a sulfur-lean phase like Pd₄S through an intermediate Pd₁₆S₇ phase. core.ac.uk The XRD pattern of PdS nanoparticles synthesized from imidazolyl dithiocarbamate precursors has confirmed the tetragonal crystalline phase. chalcogen.ro In contrast, the related compound Pd₁₆S₇ crystallizes in the cubic I-43m space group. materialsproject.org The identification of these phases is achieved by comparing the experimental diffraction patterns with reference data from crystallographic databases. malvernpanalytical.com

Table 1: Crystalline Phases of Various Palladium Sulfides Identified by XRD

Compound/Phase Crystal System Space Group
PdS Tetragonal P42/m researchgate.net
Pd₁₆S₇ Cubic I-43m materialsproject.org
PdS₂ Orthorhombic Pbca materialsproject.org
Pd₄S - -

Beyond phase identification, XRD data allows for the quantitative determination of crystallite size and lattice parameters. The broadening of diffraction peaks is inversely related to the crystallite size, a relationship described by the Scherrer equation. Precise peak positions are used to calculate the dimensions of the unit cell.

For a Pd(II) complex with the composition PdC₁₂H₂₀N₂O₄S₂, powder X-ray diffraction analysis indicated an orthorhombic system with lattice parameters of a = 10.740 Å, b = 19.999 Å, and c = 5.2470 Å. unesp.br In the case of the cubic Pd₁₆S₇, the lattice parameter 'a' has been determined to be 7.849 Å. materialsproject.org The analysis of palladium nanoparticles has shown a decrease in the lattice parameter with decreasing particle size. aps.org For face-centered cubic (fcc) palladium, the lattice parameter has been reported as a = 3.8910 ± 0.0002 Å, a value slightly larger than pure palladium due to hydrogen absorption. researchgate.net

Table 2: Lattice Parameters for Palladium-Containing Compounds

Compound Crystal System a (Å) b (Å) c (Å)
PdC₁₂H₂₀N₂O₄S₂ Orthorhombic 10.740 unesp.br 19.999 unesp.br 5.2470 unesp.br
Pd₁₆S₇ Cubic 7.849 materialsproject.org 7.849 materialsproject.org 7.849 materialsproject.org
Pd (fcc) Cubic 3.8910 researchgate.net - -

Electron Microscopy Techniques

Electron microscopy offers unparalleled resolution for visualizing the nanoscale features of this compound. Techniques like TEM and SEM are indispensable for understanding the morphology, size, and elemental distribution within PdS nanostructures.

HRTEM and HAADF-STEM provide atomic-level insights into the structure of this compound nanoparticles. HRTEM allows for the direct visualization of crystal lattices, enabling the confirmation of crystallinity and the identification of defects. HAADF-STEM, which is sensitive to atomic number, is excellent for imaging nanoparticles and determining their size distribution, especially when supported on a lighter-element substrate.

HRTEM has been used to confirm the preserved crystalline structure of Pd₃S nanoparticles supported on graphitic carbon nitride. researchgate.net Studies on PdS nanocrystals have utilized TEM to reveal monodisperse, spherically shaped nanoparticles with crystallite sizes ranging from 10.65 to 16.23 nm. chalcogen.ro HAADF-STEM imaging has been employed to analyze the particle size distribution of palladium sulfide catalysts, showing, for instance, an increase in average particle size from 1.2 to 1.8 nm upon sulfidation. researchgate.net Furthermore, these techniques have been instrumental in the three-dimensional characterization of various palladium nanoparticle shapes, including pentagonal rods and bipyramidal nanocrystals. tandfonline.com

SEM and its higher-resolution variant, FESEM, are used to study the surface morphology of this compound materials. When coupled with EDAX (also known as EDS), these techniques can provide elemental composition and mapping, confirming the presence and distribution of palladium and sulfur.

FESEM has been used to characterize the morphology of various nanostructures. nju.edu.cnresearchgate.net The combination of FESEM with EDAX allows for the correlation between morphological features and elemental composition. researchgate.netnih.gov EDAX analysis confirms the presence of the constituent elements, and elemental mapping shows their spatial distribution across the sample. researchgate.net For instance, in the analysis of a nanocomposite containing palladium nanoparticles, FESEM-EDS was used to characterize its morphology and composition. nih.gov SEM analysis of PdS nanocrystals has shown that at low magnification, the morphology consists of small, spherically shaped particles with small pores in between. chalcogen.ro

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For this compound, XPS is crucial for confirming the oxidation states of palladium and sulfur.

The analysis of the Pd 3d and S 2p core level spectra provides detailed information about the chemical environment of these elements. For palladium, the Pd 3d spectrum exhibits a doublet (3d₅/₂ and 3d₃/₂) with a characteristic spin-orbit splitting of approximately 5.26 eV. thermofisher.comthermofisher.com The binding energy of the Pd 3d₅/₂ peak can differentiate between metallic palladium (Pd⁰) and its oxidized states, such as Pd²⁺ in PdS. For instance, peaks for metallic Pd (Pd⁰) in the 3d₅/₂ and 3d₃/₂ regions are observed around 337.1 eV and 342.5 eV, respectively, while Pd²⁺ species are found at higher binding energies of approximately 338.3 eV and 343.7 eV. researchgate.net In the S 2p spectrum of a freshly prepared catalyst, deconvolution of the S 2p₃/₂ peak can reveal species like S⁰ at around 168.5 eV and sulfide in Pd₄S at approximately 165.1 eV. researchgate.net The interaction of palladium chloride solutions with sulfide minerals has been shown to form sulfide species of Pd(II) on the surface. mdpi.com

Table 3: Representative XPS Binding Energies for Palladium and Sulfur Species

Element Core Level Chemical State Binding Energy (eV)
Palladium Pd 3d₅/₂ Pd⁰ ~337.1 researchgate.net
Pd 3d₃/₂ Pd⁰ ~342.5 researchgate.net
Pd 3d₅/₂ Pd²⁺ ~338.3 researchgate.net
Pd 3d₃/₂ Pd²⁺ ~343.7 researchgate.net
Sulfur S 2p₃/₂ S in Pd₄S ~165.1 researchgate.net
S 2p₃/₂ S⁰ ~168.5 researchgate.net

Surface Chemical State Analysis and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques for analyzing the elemental composition and chemical states of the top few atomic layers of materials like this compound. carleton.educarleton.edu

XPS analysis provides detailed information about the oxidation states of palladium and sulfur. For palladium sulfides, the Pd 3d and S 2p core level spectra are of primary interest. The binding energy of the Pd 3d electrons can distinguish between metallic palladium (Pd⁰) and its oxidized states, such as Pd(II) in PdS. researchgate.netresearchgate.net Similarly, the S 2p spectrum can be deconvoluted to identify different sulfur species. For instance, in one study of freshly prepared catalysts, the S 2p3/2 spectrum was resolved into two peaks: a major peak at 168.5 eV corresponding to S⁰ and a minor peak at 165.1 eV attributed to the presence of Pd₄S. researchgate.net The formation of Pd(II) sulfide species has also been identified on the surface of other sulfide minerals like pyrite through XPS analysis. mdpi.com

By quantifying the areas under the respective XPS peaks, the surface atomic ratio of sulfur to palladium (S/Pd) can be calculated, providing insight into the stoichiometry of the synthesized material. researchgate.net This is crucial for understanding how synthesis conditions, such as sulfurization temperature, affect the final product composition. researchgate.net

Auger Electron Spectroscopy (AES) complements XPS by providing high spatial resolution elemental mapping. carleton.eduphi.com With a focused electron beam, AES can map the distribution of palladium and sulfur on a surface with sub-micron resolution, identifying inclusions or contaminants and assessing the homogeneity of the sample. carleton.edu

Table 1: Representative XPS Binding Energies for Palladium and Sulfur Species

Core Level Species Binding Energy (eV) Reference
S 2p3/2 S⁰ 168.5 researchgate.net
S 2p3/2 Pd₄S 165.1 researchgate.net

Investigation of Electron Transfer Phenomena

X-ray Absorption Spectroscopy (XAS) is a vital technique for probing the electronic structure and local coordination environment of palladium atoms, making it ideal for investigating electron transfer phenomena. diva-portal.orgresearchgate.net The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom. diva-portal.orgresearchgate.net

For palladium systems, the Pd K-edge or L-edge energies shift to higher values as the oxidation state of palladium increases. chemrxiv.org This is a direct consequence of the increased binding energy of the core electrons in a more oxidized metal center. By comparing the XANES spectrum of a this compound sample to reference spectra of known standards, such as Pd(0) foil and Pd(II) oxide (PdO), the formal oxidation state of palladium in the sulfide can be unequivocally confirmed as +2. researchgate.net

This technique is especially powerful for in situ studies, where changes in the palladium oxidation state can be monitored under reaction conditions. desy.de For example, during catalytic processes, XANES can reveal the reduction of Pd(II) to Pd(0) or other changes in the electronic structure that signify electron transfer, providing crucial mechanistic insights. diva-portal.orgdesy.de The analysis of pre-edge features in the spectra can also yield quantitative information about the covalency of Pd-ligand bonds, which is fundamental to understanding electron distribution within the compound. researchgate.net

Table 2: Palladium K-edge XAS Energies and Oxidation States

Compound/State Formal Oxidation State K-edge Energy (eV) Observation
Pd Foil Pd(0) ~24350 Reference for metallic state. chemrxiv.org
Pd(II) complexes Pd(II) Higher than Pd(0) The absorption edge shifts to higher energy upon oxidation. researchgate.netchemrxiv.org
Pd(IV) complexes Pd(IV) Higher than Pd(II) A further shift to higher energy is observed with increasing oxidation state. chemrxiv.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Confirmation and Product Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for characterizing palladium complexes, particularly for confirming the coordination of ligands to the Pd(II) center. researchgate.netnahrainuniv.edu.iq While solid this compound (PdS) itself has a simple structure with limited IR activity, FTIR becomes invaluable when studying its interaction with ligands or when analyzing palladium complexes containing sulfur-donor ligands.

The coordination of a ligand to the palladium ion typically results in noticeable shifts in the vibrational frequencies of the ligand's functional groups. researchgate.net For example, in studies of Pd(II) complexes with Schiff base ligands, the stretching frequency of the imine (C=N) group, which appears between 1636 and 1644 cm⁻¹ in the free ligand, shifts to a lower frequency (1592–1628 cm⁻¹) upon complexation. nih.gov This shift is a clear indication of chelation through the imine nitrogen. nih.gov Similarly, the coordination of amino groups is confirmed by a shift of NH₂ stretching vibrations to lower frequencies and deformation vibrations to higher frequencies. mdpi.com The appearance of new, weak bands at lower frequencies can often be assigned to the Pd-N or Pd-S stretching modes, directly confirming the formation of the coordinate bond. nih.gov

Table 3: Example of FTIR Frequency Shifts Upon Coordination to Pd(II)

Functional Group Free Ligand Frequency (cm⁻¹) Coordinated Ligand Frequency (cm⁻¹) Interpretation
Imine (C=N) stretch 1636 - 1644 1592 - 1628 Shift to lower frequency indicates coordination via imine nitrogen. nih.gov
Amino (N-H) stretch 3305, 3259 3274, 3159 Shift to lower frequency confirms coordination of the amino group. mdpi.com
New Band (M-N) - ~598 Appearance of new band assigned to the Pd-N coordination bond. nih.gov

Raman Spectroscopy for Phase and Structural Insights

Raman spectroscopy is a highly effective technique for probing the vibrational modes of solid-state materials, providing critical insights into the phase and crystal structure of this compound. acs.org The Raman spectrum of a crystalline material is a unique fingerprint, sensitive to its stoichiometry, polymorphism, and local atomic arrangement.

Studies on palladium sulfides synthesized at various temperatures have used Raman spectroscopy to identify distinct phases. For example, PdS₂ exhibits two characteristic Raman modes: a prominent peak around 298.4 cm⁻¹ corresponding to an in-plane Eg vibrational mode, and a stronger peak at approximately 418.9 cm⁻¹ assigned to an out-of-plane Ag² vibrational mode. researchgate.net The presence and position of these peaks confirm the structure and stoichiometry of the material. researchgate.net

Furthermore, Raman spectroscopy is well-suited for high-pressure studies to investigate structural phase transitions. redalyc.org In one study, the Raman spectrum of PdS was measured at pressures up to 42.3 GPa. researchgate.net The pressure dependence of the phonon frequencies revealed a structural phase transition occurring at around 19.5 GPa, indicated by distinct changes in the Raman spectra. researchgate.net This demonstrates the power of Raman spectroscopy to elucidate the structural stability and phase behavior of this compound under extreme conditions. researchgate.net

Table 4: Characteristic Raman Modes of Palladium Sulfides

Compound Raman Peak (cm⁻¹) Vibrational Mode Assignment Reference
PdS₂ 298.4 In-plane Eg researchgate.net
PdS₂ 418.9 Out-of-plane Ag² researchgate.net
PdS Multiple peaks Phonon frequencies that shift with pressure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Palladium(II) Systems with Sulfur-Containing Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic Pd(II) complexes in solution. mdpi.com It provides detailed information on the connectivity and environment of magnetically active nuclei such as ¹H and ¹³C.

When a sulfur-containing ligand coordinates to a Pd(II) center, the chemical shifts of nearby protons and carbons are altered. In ¹H NMR spectra of Pd(II) complexes with thiosemicarbazone ligands, the disappearance of signals corresponding to phenolic and thio-amide protons provides clear evidence that the metal is bonded to the ligand through the deprotonated hydroxyl oxygen and thio-amide sulfur atoms. researchgate.net

NMR is also instrumental in determining the preferred coordination sites when a ligand offers multiple possibilities. For example, in the interaction of Pd(II) with methionine, an amino acid with sulfur, nitrogen, and oxygen donor sites, NMR studies have shown that coordination initially occurs through the soft sulfur atom, followed by a slower chelation step involving the amino group. mdpi.com ¹³C NMR spectra also provide valuable data, with the carbon atoms of azomethine (C=N) and thioamide (C=S) groups showing slight shifts upon coordination to the palladium center. mdpi.com These subtle changes in the electronic environment, as detected by NMR, are crucial for confirming the structure of these complexes in solution. mdpi.comacs.org

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for the characterization of palladium-sulfur systems. acs.org It provides precise molecular mass information, which is fundamental for confirming the identity and stoichiometry of newly synthesized Pd(II) complexes. mdpi.commdpi.com

ESI-MS has been effectively used to study the interactions between Pd(II) complexes and sulfur-containing biomolecules, such as peptides and proteins. acs.org By determining the exact molecular masses of the reaction products, researchers can deduce structural information and understand the coordination behavior of palladium towards these biologically relevant ligands. acs.org The isotopic distribution pattern of palladium provides a characteristic signature that aids in the unambiguous identification of palladium-containing ions in the mass spectrum. mdpi.com

In addition to confirming molecular weights, tandem mass spectrometry (MS/MS) can be employed to obtain structural fragments, further elucidating the composition of the complexes. nih.govresearchgate.net ESI-MS has also been utilized to explore the role of Pd(II) in promoting the formation of organosulfur radical cations, highlighting its utility in studying redox processes involving palladium and sulfur compounds. nih.govacs.org

Electrospray Mass Spectrometry (ESMS) for Complex Characterization and Reaction Product Analysis

Electrospray Mass Spectrometry (ESMS) is a powerful analytical technique for the characterization of palladium(II) complexes and the analysis of their reaction products. acs.org This soft ionization method allows for the transfer of intact complex ions from solution to the gas phase, providing valuable information on their molecular weight and structure.

In the context of this compound chemistry, ESMS is instrumental in studying the interaction of palladium(II) complexes with sulfur-containing ligands. acs.org For instance, the interaction of cis-[Pd(en)(H₂O)₂]²⁺ with sulfur-containing peptides like glutathione (B108866) has been investigated using positive ion electrospray mass spectrometry. acs.org Through precise determination of molecular masses and simulation of isotope distribution patterns, a variety of structural details can be obtained. acs.org

ESMS can also be used to monitor the behavior of palladium(II) complexes in different solutions. nih.govresearchgate.net The solvent can induce reorganization of the complex, leading to the formation of new species with solvent molecules incorporated into their structure. nih.govresearchgate.net This has been observed in studies of palladium(II) complexes with 1-(p-toluenesulfonyl)cytosine ligands in various solvents. nih.govresearchgate.net

Furthermore, ESMS has been employed to identify and study multinuclear metal complexes that may act as catalysts or off-cycle species in catalytic reactions. uvic.ca For example, the analysis of a palladium-catalyzed allylic substitution reaction led to the discovery of two reversibly formed binuclear bridged palladium complexes. uvic.ca

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and reliable technique for the elemental quantification of palladium. rsc.orgnih.gov It is widely used for determining the concentration of palladium in various samples, including those from pharmacokinetic and biodistribution studies of palladium-based drugs. rsc.orgnih.gov

The method involves digesting the sample, often using a mixture of nitric acid and hydrochloric acid, to bring the palladium into solution. rsc.orgnih.gov The resulting solution is then introduced into the plasma, where the palladium is atomized and ionized. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of the palladium isotopes.

A full method validation for the analysis of palladium in biological matrices has shown a limit of detection (LOD) of 0.001 μg L⁻¹, with a linear dynamic range from 0.025–10 μg L⁻¹ (R² = 0.9999 for Pd). rsc.orgnih.gov The method demonstrates good repeatability and intermediate precision, with coefficients of variation (CV) ranging from 0.02–1.9% and 0.52–1.53%, respectively. The accuracy of the method ranges from 83.5–105.1%. rsc.orgnih.gov

ICP-MS Method Validation Parameters for Palladium Quantification
Parameter Value
Limit of Detection (LOD)0.001 μg L⁻¹
Linear Dynamic Range0.025–10 μg L⁻¹
Correlation Coefficient (R²)0.9999
Repeatability (CV)0.02–1.9%
Intermediate Precision (CV)0.52–1.53%
Accuracy83.5–105.1%

This table presents the key performance characteristics of a validated ICP-MS method for the quantification of palladium in biological samples. rsc.orgnih.gov

ICP-MS has also been successfully used for the quantitative extraction and determination of Palladium(II) in catalysts, such as 5% Pd/BaSO₄. scirp.org In this application, after microwave digestion, the intensity of palladium(II) in the sample solutions is measured and compared to a calibration curve prepared from palladium standards. scirp.org

While ICP-MS is a powerful technique, the determination of palladium can be challenging due to spectral interferences. researchgate.net To overcome these challenges, high-resolution ICP-MS (HR-ICP-MS) can be employed to enhance sensitivity and eliminate spectral interferences. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. It is element-specific and can be applied to a wide range of samples, including crystalline and amorphous materials, liquids, and gases. wikipedia.org XAS is divided into two main regions: Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES). wikipedia.org

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic environment of a specific element, in this case, palladium. wikipedia.orgmpg.de By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, it is possible to determine the types of neighboring atoms, their distances from the absorbing atom (interatomic distances), and their coordination numbers. mpg.demdpi.com

EXAFS has been used to characterize the species involved in various chemical reactions, including Heck chemistry. rsc.org For example, it has been used to elucidate the structure of the major "monomer" species of Herrmann's acetate-bridged phosphapalladacycle. rsc.org

In a study of a Pd/Al₂O₃ catalyst undergoing reversible partial oxidation, in situ EXAFS was used to follow the structural changes. rsc.org The analysis of the phase-resolved EXAFS spectra allowed for the separation of the contribution of the Pd-(O)-Pd shell from the static signal of the Pd-Pd shell of the reduced palladium particles. rsc.org This revealed that the partial oxidation of the palladium surface leads to the formation of a PdO shell covering a metallic Pd core. rsc.org

Structural Parameters from EXAFS Analysis of Pd/Al₂O₃
Parameter Description
Coordination Number (N)Number of neighboring atoms
Interatomic Distance (R)Distance between the absorbing and neighboring atoms
Debye-Waller Factor (σ²)Mean square displacement of the interatomic distance

This table outlines the key structural parameters that can be extracted from the analysis of EXAFS data, providing detailed insights into the local atomic environment of palladium. rsc.org

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the absorbing atom. washington.eduuu.nl The XANES region of the spectrum is sensitive to the local electronic structure and can be used to distinguish between different oxidation states of palladium, such as Pd(0), Pd(II), and Pd(IV). chemrxiv.orgwikipedia.org

The energy of the absorption edge in a XANES spectrum shifts with the oxidation state of the absorbing atom. washington.edugeoscienceworld.org For example, a study of palladium complexes showed a consistent trend of increasing K-edge XANES energy with increasing palladium oxidation state (Pd(I) < Pd(II)). chemrxiv.org

The shape and intensity of the features in the XANES spectrum are also influenced by the coordination environment of the palladium atom. researchgate.netchalmers.se First-principles calculations have shown that the oxidation of a palladium surface leads to an increase in the intensity of the XANES spectrum between the first and second absorption features, corresponding to the development of a whiteline peak. researchgate.netchalmers.se A strong whiteline peak is developed for palladium atoms with complete oxidation, corresponding to coordination to four oxygen atoms. researchgate.netchalmers.se

Operando XANES studies can be performed to monitor changes in the oxidation state and coordination of palladium during a chemical reaction. esrf.fr For instance, in the gas-phase acetoxylation of toluene over a Pd,Sb/TiO₂ catalyst, a decrease in the white line intensity was observed with time on stream, indicating the reduction of palladium species to the metallic state. esrf.fr

Information from XANES Analysis of Palladium
Spectral Feature Information Provided
Edge PositionFormal oxidation state
Pre-edge FeaturesCoordination geometry
White Line IntensityOxidation state and electronic density of states

This table summarizes the key information that can be derived from the analysis of different features within the XANES spectrum of palladium-containing materials. washington.educhemrxiv.orgesrf.fr

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a versatile technique used for the structural characterization of nanomaterials, including nanoparticles, on a length scale of approximately 1 to 100 nanometers. malvernpanalytical.comresearchgate.netnih.gov By measuring the intensity of X-rays scattered at very small angles (typically 0.1 to 5 degrees), SAXS can provide information about the size, shape, and size distribution of nanoparticles. malvernpanalytical.comptb.de

SAXS is an ensemble technique, meaning it provides information averaged over a large sample volume. malvernpanalytical.com The samples can be in various forms, including solid objects, powders, gels, or liquid dispersions, and require minimal preparation. malvernpanalytical.com

In the context of palladium-containing materials, in situ SAXS has been used to study the formation and growth of palladium nanoparticles from the thermal decomposition of organo-palladium catalyst precursors. researchgate.net These studies have shown that detectable concentrations of particles begin to form at temperatures above 130 °C, with both the size and volume of the particles increasing with heating temperature and time. researchgate.net

The analysis of SAXS data can reveal not only the form factor, which provides information on the size and shape of individual particles, but also the structure factor, which describes the spatial arrangement and interactions between particles. researchgate.netnih.gov For example, SAXS analysis of palladium nanoparticle aggregates has been used to study the attractive interactions that lead to the clustering of primary particles. researchgate.net

Information Obtainable from SAXS Analysis of Nanoparticles
Parameter Description
Particle SizeAverage size of the nanoparticles
Size DistributionThe range and frequency of particle sizes
Particle ShapeInformation on the morphology of the nanoparticles
PorosityThe void content of a material
CrystallinityThe degree of structural order in a material

This table highlights the key structural parameters that can be determined from the analysis of SAXS data, providing a comprehensive understanding of the nanoscale morphology of materials. measurlabs.com

Computational and Theoretical Investigations of Palladium Ii Sulfide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational materials science and quantum chemistry, offering a balance between accuracy and computational cost. wiley-vch.de It is widely used to model the electronic structure of solids, elucidate complex reaction pathways, and understand surface phenomena in catalytic processes. wiley-vch.deresearchgate.net

DFT calculations are a primary method for predicting the electronic band structure and density of states (DOS) of materials, which are fundamental to understanding their electronic and optical properties. While direct DFT studies on bulk Palladium(II) sulfide (B99878) (PdS) are not extensively detailed in the provided search results, highly relevant research on analogous palladium chalcogenide monolayers, such as palladium selenide (B1212193) (PdSe2), offers significant insight.

Studies on different phases of palladium selenide monolayers (Penta-PdSe2, T-phase PdSe2, and Pd2Se3) have shown them to be semiconducting. nih.gov DFT calculations predict the band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). nih.gov For the Penta-PdSe2 monolayer, the VBM is located between the high-symmetry points Γ and X in the Brillouin zone, while the CBM is found between the S and Y points. nih.gov The projected density of states (PDOS) analysis for this phase indicates that palladium (Pd) element contributions are dominant at the VBM, whereas selenium (Se) contributions are more significant at the CBM. nih.gov In contrast, for the Pd2Se3 phase, the VBM is at the Γ point, and the CBM is between the S and Γ points, with the Pd element contributing more significantly to both the VBM and CBM. nih.gov Such theoretical predictions are crucial for designing electronic and optoelectronic devices based on these two-dimensional materials. Similar computational approaches are directly applicable to Palladium(II) sulfide to predict its unique electronic characteristics.

For transition metal compounds like palladium oxide (PdO), standard DFT calculations can sometimes incorrectly predict a metallic character. chinesechemsoc.org In such cases, more advanced methods like DFT+U, which includes an on-site Coulomb interaction term (U), are employed to correct for electron correlation effects and accurately predict the band gap. chinesechemsoc.org This highlights the importance of choosing the appropriate theoretical framework to capture the electronic properties of palladium-containing materials accurately.

Table 1: Predicted Electronic Properties of Palladium Chalcogenide Monolayers from DFT

PhaseMaterial TypeVBM LocationCBM LocationDominant Elemental Contribution
Penta-PdSe2SemiconductorBetween Γ and XBetween S and YVBM: Pd, CBM: Se nih.gov
Pd2Se3SemiconductorAt ΓBetween S and ΓVBM & CBM: Pd nih.gov

Elucidation of Catalytic Reaction Pathways and Energy Profiles

DFT calculations are invaluable for mapping out the intricate steps of catalytic cycles, identifying transition states, and calculating the energy barriers that govern reaction rates. While studies focusing specifically on PdS as a catalyst are sparse, research on related palladium-sulfur systems demonstrates the power of this approach.

A notable example involves the use of DFT to understand the enhanced selectivity of palladium catalysts when sulfur is incorporated. In the hydrogenation of nitroarenes, standard palladium catalysts are active but often unselective. However, when palladium reacts with sulfur-doped carbon supports, Pd4S nanoparticles are formed. acs.org DFT calculations were employed to investigate the adsorption of a probe molecule, 4-chloronitrobenzene, on both pure Pd and Pd4S surfaces. acs.org The calculations revealed that the incorporation of sulfur atoms breaks up the large ensembles of palladium atoms. This modification leads to a preferential adsorption of the nitro group of the reactant molecule onto the Pd4S surface, which in turn results in the highly selective hydrogenation of the nitro group over other reducible functional groups. acs.org

Furthermore, DFT is broadly applied to palladium-catalyzed reactions involving various ligands. For instance, in the Suzuki-Miyaura cross-coupling reaction, DFT has been used to compute the full catalytic cycle, including oxidative addition, isomerization, transmetalation, and reductive elimination, revealing multiple competitive pathways with low energy barriers. researchgate.net Similarly, in C-H olefination reactions, DFT calculations have corroborated experimental findings that S,O-ligands can trigger the formation of highly reactive cationic palladium species, which lower the activation energy of the rate-determining C-H activation step. nih.gov These examples showcase the capability of DFT to provide deep mechanistic insights that guide the development of more efficient catalysts.

The interaction of molecules with a catalyst's surface is the foundational step in heterogeneous catalysis. DFT is used to model these interactions, determining stable adsorption sites, calculating binding energies, and mapping the energy landscape for surface reactions like dissociation.

The adsorption and dissociation of hydrogen sulfide (H2S) on palladium surfaces, a process highly relevant to PdS systems, has been investigated using DFT. researchgate.net These studies show that H2S tends to adsorb on the "top" site of a single palladium atom. The subsequent dissociation process, H2S → HS + H, is found to be exothermic on a Pd(111) surface, indicating it is energetically favorable. researchgate.net The resulting HS fragment prefers to locate on a "bridge" site between two palladium atoms, while the individual sulfur (S) and hydrogen (H) atoms are most stable at "fcc" hollow sites. researchgate.net

The work also reveals that the dissociation of H2S is even more likely to occur on a palladium-gold alloy surface (Pd/Au(111)) than on a pure palladium surface. researchgate.net In contrast, the process is endothermic (energetically unfavorable) on pure gold surfaces. researchgate.net This highlights the unique reactivity of palladium in breaking the S-H bond. Such calculations are critical for understanding catalyst poisoning by sulfur compounds and for processes like hydrodesulfurization, where the cleavage of C-S bonds is a key step.

Table 2: DFT Results for H₂S Adsorption and Dissociation Species on Metal Surfaces researchgate.net

SpeciesPreferred Adsorption Site on Pd(111)Dissociation Process on Pd(111)Energetics on Pd(111)
H₂STopH₂S → HS + HExothermic
HSBridgeHS → S + H-
Sfcc-hollow--
Hfcc-hollow--

Quantum Chemical Studies on Palladium-Sulfur Bonding

Quantum chemical calculations provide fundamental insights into the nature of the chemical bonds between atoms. For palladium-sulfur systems, these studies help characterize the strength, covalency, and electronic character of the Pd-S bond, which is central to the structure and reactivity of these compounds.

Theoretical studies on palladium(II) pincer complexes containing organo-sulfur and -selenium ligands have utilized DFT to analyze the Pd-donor atom interactions. znaturforsch.com The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to gain deeper insight into the strength and nature of these bonds. znaturforsch.com Such analyses have shown that the nature of both the chalcogen atom (S or Se) and the organic substituent attached to it contribute to the electronic effects transmitted through the bond. znaturforsch.com

The formation of dynamic palladium-sulfur bonds has also been identified as the cross-linking mechanism in novel hydrogels. Palladium nanosheets can be mixed with thiol-terminated polymers, and the resulting Pd-S bonds create an injectable and stable hydrogel scaffold. uni-muenchen.de This demonstrates the practical application of understanding and utilizing the palladium-sulfur interaction. In studies of palladium(II) complexes with ligands like monothiomalonamide, spectroscopic data, often interpreted with the aid of theoretical calculations, confirm that the ligand coordinates to the palladium center through the sulfur atom, forming stable square planar complexes. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis in Palladium(II) Complexes with Sulfur Donors

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. wikipedia.orgwisc.edu This provides a clear representation of the Lewis structure of a molecule and allows for the quantitative analysis of bonding and electronic delocalization. wisc.eduscience.gov

In the context of palladium(II) complexes, NBO analysis has been used to investigate molecular stability and bond strengths. biointerfaceresearch.com For example, NBO calculations performed on palladium(II) complexes with 2-hydrazinopyridine (B147025) and other ligands revealed detailed information about the electronic configuration of the palladium atom and the nature of ligand-metal bonding. The analysis showed that the charge on the palladium center is significantly lower than its formal +2 oxidation state, indicating substantial electron donation from the ligands to the metal.

The NBO method provides the electronic configurations of the palladium valence d-orbitals, showing their specific populations. It also quantifies the donor-acceptor interactions between filled (donor) NBOs (like lone pairs or bonds) and empty (acceptor) NBOs (like antibonding orbitals). The energetic importance of these interactions can be estimated using second-order perturbation theory, which reveals the electronic delocalization responsible for stabilizing the molecule. wikipedia.orgscience.gov Although the cited example does not exclusively feature sulfur donors, the methodology is directly applicable to Pd-S systems. Applying NBO analysis to a palladium(II) complex with a sulfur donor ligand would allow for a detailed examination of the Pd-S bond, including its polarization, the hybrid orbitals involved, and the stabilizing interactions between the sulfur lone pairs and empty orbitals on the palladium atom or adjacent groups.

Table 3: Example of NBO Analysis Output for a Pd(II) Complex

Complex ComponentNBO Finding
Pd(II) CenterCalculated charge is lower than the formal +2 state.
Pd d-orbitalsProvides specific electron populations for each d-orbital (e.g., 4dxy, 4dxz).
Ligand-Metal BondingQuantifies donation from ligand orbitals to Pd(II) and back-donation from the metal.

Surface Chemistry and Interfacial Phenomena in Palladium Ii Sulfide Research

Surface Reconstruction and Ligand Adsorption on Palladium Sulfide (B99878)

The atomic arrangement on the surface of palladium sulfide can undergo reconstruction, a process that involves the rearrangement of surface atoms to minimize surface energy. This reconstruction can be influenced by the presence of adsorbates, such as organic ligands. The adsorption of ligands onto the PdS surface is a key step in many catalytic reactions and is also used to stabilize and functionalize PdS nanoparticles.

For instance, the adsorption of hydrogen sulfide (H₂S) on a palladium surface, a process relevant to understanding both catalyst poisoning and the formation of palladium sulfide, begins with the preferential binding of H₂S molecules to top sites on the palladium surface. This is followed by the dissociation of H₂S into adsorbed sulfhydryl (SH) and sulfur (S) species. researchgate.net The sulfur atoms ultimately find their most stable positions at threefold fcc sites on the palladium lattice. researchgate.net

The nature of the ligand and its interaction with the PdS surface can significantly impact the material's properties. For example, capping palladium disulfide (PdS₂) nanoparticles with acetylene (B1199291) derivatives leads to the formation of conjugated Pd-C≡ linkages at the core-ligand interface. nih.gov This conjugation facilitates electronic coupling, allowing for the manipulation of the nanoparticle's optical and electronic properties. nih.gov

The table below summarizes the preferential binding sites of H₂S and its dissociation products on a Pd(111) surface, which serves as a model for understanding adsorption on palladium sulfide surfaces.

AdsorbatePreferential Binding Site
H₂STop
SHBridge
Sfcc

Role of Sulfur Sites in Surface Reactivity and Catalysis

The sulfur sites on the surface of palladium sulfide play a crucial role in its reactivity and catalytic activity. These sites can act as active centers for chemical reactions, influencing both the selectivity and efficiency of catalytic processes. The electronic and geometric properties of these sulfur sites can be tailored to enhance catalytic performance.

In the context of selective hydrogenation, the incorporation of sulfur atoms into palladium catalysts to form phases like palladium sulfide (Pd₄S) has been shown to be highly effective. chinesechemsoc.org The presence of sulfur breaks up the palladium ensembles, leading to the preferential adsorption of specific functional groups, such as nitro groups, on the catalyst surface. chinesechemsoc.org This preferential adsorption is a key factor in achieving high selectivity in the hydrogenation of nitroarenes to anilines. chinesechemsoc.org

Furthermore, theoretical calculations have shown that the activation of sulfur sites adjacent to atomic palladium can lead to near-zero hydrogen adsorption energy. researchgate.net This property is highly desirable for applications such as the hydrogen evolution reaction (HER), where efficient hydrogen adsorption and desorption are critical. researchgate.net

Electron Transfer Mechanisms at Palladium(II) Sulfide Interfaces

Electron transfer at the interface between this compound and other materials is a fundamental process that governs its performance in electronic devices and photocatalysis. The efficiency of this charge transfer is dependent on the electronic band alignment and the chemical nature of the interface.

In transistors utilizing tungsten diselenide (WSe₂) with palladium contacts, the formation of a palladium selenide (B1212193) (PdSeₓ) intermetallic at the interface is correlated with an Ohmic band alignment. researchgate.net This Ohmic contact facilitates efficient hole injection from the palladium electrode into the WSe₂ channel, leading to improved device performance. researchgate.net The formation of this interfacial layer can be controlled through post-metallization annealing processes. researchgate.net

The study of electron transfer at semiconductor-liquid interfaces provides a theoretical framework for understanding these processes. nrel.gov First-principles molecular dynamics simulations can be used to model the electronic structure and dynamics of the entire system, allowing for the calculation of electron transfer coupling matrix elements and reaction rate constants. nrel.gov

The table below highlights the effect of annealing on the interface chemistry and electronic properties of Pd-WSe₂ contacts.

Annealing ConditionInterfacial Compound ConcentrationBand Alignment
Ultra-high vacuumLower PdSeₓ0.2 eV hole Schottky barrier
Forming gas3x higher PdSeₓOhmic

Protection Against Sulfur Poisoning by Palladium Sulfide Phases (e.g., Pd₄S)

Sulfur compounds are notorious poisons for many metal catalysts, particularly those based on palladium. researchgate.net The formation of stable palladium sulfide phases, such as Pd₄S, on the catalyst surface can provide significant protection against sulfur poisoning.

Research has shown that catalysts containing a Pd₄S phase exhibit excellent sulfur tolerance and long-term stability in the presence of H₂S. researchgate.netmdpi.com In a mixed-phase catalyst containing both PdO and Pd₄S, the Pd₄S not only resists sulfur poisoning itself but also protects the active PdO phase from deactivation. researchgate.netmdpi.com The presence of Pd₄S can prevent the formation of inactive palladium-sulfur-oxygen species on the catalyst surface. mdpi.com

Experimental studies on the interaction of H₂S with palladium surfaces have confirmed the formation of a Pd₄S scale. osti.gov This sulfide layer alters the surface morphology and can block sites for hydrogen dissociation, thereby reducing the catalytic activity for reactions involving hydrogen. osti.gov However, in certain applications, the controlled formation of a stable sulfide phase is a key strategy for developing sulfur-tolerant catalysts.

Passivation and Functionalization of this compound Nanostructures with Capping Agents

The surfaces of this compound nanostructures are often passivated and functionalized with capping agents to control their growth, prevent agglomeration, and impart specific functionalities. These capping agents are typically organic molecules that bind to the nanoparticle surface.

The choice of capping agent can have a profound impact on the properties and applications of the nanostructures. For instance, the use of acetylene derivatives to cap PdS₂ nanoparticles not only stabilizes them but also allows for further functionalization through metathesis reactions with olefin derivatives. nih.gov This opens up possibilities for creating novel hybrid materials with tailored properties.

In the broader field of nanocatalysis, the removal of capping agents is often a critical step to expose the active catalytic sites. Various methods, such as UV-ozone treatment, have been developed for this purpose. However, the capping agent itself can also play a direct role in the catalytic process, influencing the interaction between reactants and the nanoparticle surface.

The table below lists some examples of capping agents and their roles in the functionalization of nanoparticles.

Capping Agent TypeRole in Nanoparticle Functionalization
Thiols, AminesStabilization through non-conjugated interactions
Acetylene DerivativesStabilization and electronic property manipulation through conjugated linkages
Dendrimers, CyclodextrinsEncapsulation and stabilization

Catalytic Applications and Mechanistic Studies Involving Palladium Ii Sulfide

Heterogeneous Catalysis by Palladium Sulfide (B99878) and Related Phases

Palladium sulfide and related phases have demonstrated significant utility as heterogeneous catalysts in various industrial and chemical processes. Their unique electronic structures and stability under specific reaction conditions make them effective in promoting chemical transformations with high selectivity and activity.

The selective hydrogenation of alkynes to alkenes is a critical process in the chemical industry, particularly for purifying olefin streams. acs.org Palladium-based catalysts are highly active for this transformation, but often suffer from over-hydrogenation to alkanes, which reduces the desired alkene yield. researchgate.net The formation of palladium sulfide phases has been identified as a key strategy to enhance selectivity.

In the selective hydrogenation of acetylene (B1199291), a palladium sulfide catalyst (Pd₄S) supported on carbon nanofibers (CNF) has shown high performance, achieving 100% acetylene conversion with 94% selectivity to ethylene (B1197577). acs.org The presence of the Pd₄S phase is believed to be a major contributor to this high selectivity. researchgate.net The mechanism for semi-hydrogenation of alkynes generally follows the Horiuti–Polanyi model, where hydrogen is first adsorbed and dissociated on the catalyst surface, followed by the adsorption of the alkyne and subsequent stepwise addition of hydrogen atoms. nih.gov The modification of palladium's electronic properties by sulfur helps to prevent the over-hydrogenation of the desired alkene product. rsc.org

For terminal alkynes, catalyst design focuses on facilitating the hydrogenation of the alkyne while preventing the deeper hydrogenation of the resulting alkene. chinesechemsoc.org Atomically dispersed palladium on copper(I) oxide (Pd₁/Cu₂O) has demonstrated excellent performance for the semi-hydrogenation of phenylacetylene, achieving 96.5% selectivity to styrene at 100% conversion. chinesechemsoc.org While not a bulk sulfide, the interaction between palladium and other elements like copper and oxygen can create active sites that promote the heterolytic splitting of H₂ into hydride (Hᵟ⁻) and proton (Hᵟ⁺) species, which is crucial for high selectivity. chinesechemsoc.org This principle is analogous to how sulfidation modifies the catalytic properties of palladium. Research has shown that high selectivity can be maintained even at the elevated pressures required for industrial applications. researchgate.net

CatalystSubstrateProductConversion (%)Selectivity (%)Reference
Pd₄S/CNFAcetyleneEthylene10094 acs.org
Pd₁/Cu₂OPhenylacetyleneStyrene10096.5 chinesechemsoc.org

The catalytic oxidation of methane is important for controlling emissions from natural gas engines and other sources. e3s-conferences.orgnih.gov Palladium-based catalysts, particularly palladium oxide (PdO), are highly effective for this reaction. e3s-conferences.org However, a significant challenge is their susceptibility to poisoning by sulfur compounds, which are often present in exhaust streams. mdpi.com

To address this, sulfur-tolerant catalysts have been developed. A novel catalyst consisting of palladium sulfide (Pd₄S) supported on silica (SiO₂) has shown exceptional activity and stability for the complete oxidation of methane, even in the presence of hydrogen sulfide (H₂S). mdpi.comresearchgate.net This catalyst can achieve 96% methane conversion at 400 °C and exhibits long-term stability in the presence of 200 ppm H₂S. mdpi.comresearchgate.net Structural analysis revealed that the active catalyst contains a mixture of Pd₄S, metallic Pd⁰, and PdO. The Pd₄S phase is stable during the oxidation reaction and plays a crucial role in the catalyst's performance. mdpi.comresearchgate.net

Role of Palladium Sulfide in Catalyst Stability and Sulfur Tolerance

Sulfur species are known to be detrimental to most metal catalysts, especially those based on palladium. mdpi.com In the context of methane oxidation, sulfur poisoning typically occurs when sulfur compounds react with the active PdO phase or the support material. For instance, on a PdO/γ-Al₂O₃ catalyst, H₂S can lead to the formation of aluminum sulfate on the support, causing deactivation.

Catalyst SystemKey FeatureRole of Sulfide PhaseMethane ConversionReference
Pd₄S/SiO₂Sulfur-TolerantProtects PdO from sulfur poisoning and contributes to activity.96% at 400°C (with 200 ppm H₂S) mdpi.comresearchgate.net
PdO/γ-Al₂O₃Sulfur-SensitiveN/A (deactivates via support sulfation)Activity decreases with H₂S exposure.

Mechanistic Insights into Palladium(II)-Catalyzed Reactions with Sulfur Intermediates

Palladium catalysts are pivotal in a variety of cross-coupling reactions that form new chemical bonds. In reactions involving sulfur-containing reagents, palladium can form transient intermediates with sulfur, which are key to the catalytic cycle.

Desulfinative cross-coupling has become an effective method for forming carbon-carbon bonds, using stable and readily available sulfinate salts as coupling partners. nih.govnih.gov The general mechanism for these palladium-catalyzed reactions begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.govacs.org This is followed by the oxidative addition of an aryl halide to the Pd(0) center.

The crucial subsequent step is transmetalation between the resulting palladium complex and the sulfinate salt, which forms a putative palladium sulfinate intermediate. nih.gov This intermediate then undergoes extrusion of sulfur dioxide (SO₂), followed by reductive elimination to generate the final cross-coupled product and regenerate the catalytically active Pd(0) species. nih.gov Mechanistic studies have shown that for certain substrates, such as pyridine sulfinates, a chelated Pd(II) sulfinate complex is the resting state of the catalyst, and the rate-limiting step is the loss of SO₂ from this intermediate. researchgate.net

The formation of diaryl sulfides is another important transformation catalyzed by palladium. nih.gov These reactions typically involve the coupling of an aryl halide with a thiol. The first palladium-catalyzed thiation of aryl halides was reported in 1978, and subsequent research has refined the process using various palladium catalysts with phosphine (B1218219) ligands. nih.gov

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then reacts with the thiol, often in the presence of a base, to form a palladium-thiolate intermediate. Reductive elimination from this intermediate yields the diaryl sulfide product and regenerates the Pd(0) catalyst. nih.gov Another pathway for diaryl sulfide synthesis involves the palladium-catalyzed oxythiolation of aryne intermediates. acs.org This method allows for the modular synthesis of a wide range of highly functionalized diaryl sulfides from sulfoxides and o-silylaryl triflates. acs.org

Formation of Active Palladium(0) Species from Palladium(II) Precatalysts

The activation of Palladium(II) precatalysts to the catalytically active Palladium(0) species is a critical step in many palladium-catalyzed reactions, particularly in cross-coupling chemistry. While various reduction pathways are known for different Pd(II) precursors, the in-situ generation of Pd(0) from Palladium(II) sulfide (PdS) involves distinct mechanistic considerations.

The use of well-defined Pd(II) precatalysts is often preferred over in-situ generated catalysts to ensure a more efficient and reproducible generation of the active LPd(0) species (where L is a ligand) researchgate.net. The activation of these precatalysts can be triggered by various reagents, including bases, amines, phosphines, or even the solvent rsc.orgorganic-chemistry.org.

In the context of sulfur-containing palladium compounds, studies have shown that thermal decomposition can lead to the formation of metallic palladium. For instance, palladium sulfate supported on alumina has been observed to decompose to metallic palladium upon heating scispace.com. Similarly, the thermolysis of palladium-thiolate clusters has been utilized as a method to synthesize palladium or palladium sulfide nanocrystals matthey.com. Research on supported palladium sulfide catalysts has indicated that at elevated temperatures (e.g., 700 °C), partial decomposition of palladium sulfide phases like Pd4S can occur, resulting in the formation of metallic Pd chinesechemsoc.org.

This suggests a plausible mechanism for the formation of active Pd(0) from a PdS precatalyst, where under the thermal conditions of a catalytic reaction, this compound can undergo decomposition or reduction to generate Pd(0) nanoparticles or clusters. These newly formed Pd(0) species can then enter the catalytic cycle. The exact nature of the reducing agent in such a process within a complex reaction mixture can vary and may involve other reaction components.

The following table summarizes findings from studies on the decomposition of sulfur-containing Palladium(II) compounds, which support the proposed pathway for Pd(0) formation from this compound.

Precursor CompoundDecomposition ConditionProductReference
Alumina-supported Palladium SulfateThermal decomposition in various atmospheres (He, H2, O2)Metallic Palladium scispace.com
[Pd(SCH3)2]6 (Palladium-thiolate cluster)PyrolysisPalladium or Palladium Sulfides matthey.com
Supported Pd4SThermal reduction at 700 °CMetallic Palladium (partial decomposition) chinesechemsoc.org

It is important to note that the presence of sulfur can also influence the catalytic properties of the resulting palladium species. Sulfur is known to act as a poison for many palladium catalysts; however, in certain applications, the controlled presence of sulfur in the form of palladium sulfides can lead to enhanced selectivity and stability scispace.com. The in-situ generation of Pd(0) from a this compound precursor is therefore a nuanced process where the sulfide plays a dual role, both as part of the precursor and as a potential modifier of the active catalyst.

This compound as a Component in Multicomponent Catalytic Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Palladium catalysis has been extensively utilized in MCRs to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity rsc.orgrsc.org. While a wide range of palladium complexes and salts are employed in these reactions, the use of heterogeneous or nanoparticle catalysts, including metal sulfides, is an area of growing interest due to advantages in catalyst separation and reuse researchgate.net.

The application of metal sulfides as catalysts in MCRs has been demonstrated. For example, copper sulfide quantum dots have been successfully used to catalyze the synthesis of xanthenes researchgate.net. This indicates the potential for other metal sulfides, such as this compound, to be effective catalysts in similar transformations.

In the realm of palladium-catalyzed MCRs, a notable example is the three-component synthesis of N-acyl anthranilamides from 2-iodoanilines, isocyanides, and carboxylic acids rsc.org. This Ugi-type reaction showcases the ability of palladium catalysts to orchestrate complex bond-forming sequences in a one-pot fashion. While the specific palladium precursor is not always detailed as this compound in the literature for this exact MCR, the general principles of palladium catalysis in MCRs are well-established.

The potential role of this compound in such a multicomponent system could be as a robust, heterogeneous catalyst precursor. Under the reaction conditions, it could slowly release active Pd(0) species, as discussed in the previous section, which then drive the catalytic cycle. The catalytic cycle for a generic palladium-catalyzed three-component reaction involving an aryl halide, an isocyanide, and a nucleophile would typically involve:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.

Isocyanide Insertion: The isocyanide inserts into the Aryl-Pd bond.

Acylation/Nucleophilic Attack: The carboxylic acid or its conjugate base attacks the resulting complex.

Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst.

The use of a solid-supported or nanoparticle catalyst like this compound could offer advantages in terms of catalyst stability and recycling, which are critical for the development of sustainable synthetic methodologies.

The table below provides an overview of representative palladium-catalyzed multicomponent reactions, highlighting the types of transformations where a catalyst like this compound could potentially be applied.

Multicomponent Reaction TypeReactantsProduct ClassPotential Catalyst
Ugi-type Reaction2-Iodoanilines, Isocyanides, Carboxylic AcidsN-acyl anthranilamidesPalladium Catalyst
Diaryl Sulfone SynthesisAryl Lithium, Aryl Halide, DABSO (SO2 surrogate)Diaryl SulfonesPalladium Catalyst
Imide SynthesisAryl Halides, Isocyanides, Carboxylic AcidsAcyclic and Cyclic ImidesPalladium Catalyst

While direct and extensive research on this compound as a primary catalyst in a wide array of multicomponent reactions is still an emerging area, the foundational principles of palladium catalysis and the demonstrated utility of other metal sulfides in MCRs provide a strong basis for its potential in this field.

Electrochemical Applications of Palladium Ii Sulfide

Photoelectrochemical Cells (PECs) for Hydrogen Evolution

Palladium(II) sulfide (B99878) nanostructures have been investigated as potential photoanodes in photoelectrochemical cells (PECs) for hydrogen evolution, owing to their favorable transport and optical properties. nih.govfao.org The suitability of PdS for this application is confirmed by its energy level scheme at the electrolyte-semiconductor interface, which indicates its capability to photogenerate hydrogen. nih.govacs.org

Studies on PdS films have demonstrated their effectiveness in producing hydrogen from aqueous solutions under illumination. The rate of hydrogen evolution is dependent on the external bias potential applied to the PEC. nih.govfao.org Experimental measurements have shown that hydrogen production rates can reach up to 4.4 μmol/h at an applied bias of 0.3 V vs Ag/AgCl. nih.govfao.orgacs.org The fundamental properties of PdS that enable this application are its optical absorption coefficient, which is greater than 10^5 cm⁻¹ for photon energies above 2.0 eV, and a band gap energy reported to be in the range of 1.6–2.0 eV. acs.org

ParameterValueReference
Flatband Potential (Vfb) vs NHE-0.65 ± 0.05 V nih.govfao.orgacs.org
Maximum Hydrogen Evolution Rate4.4 μmolH₂/h nih.govfao.orgacs.org
Applied Bias for Maximum Rate0.3 V vs Ag/AgCl nih.govfao.orgacs.org
Table 1: Photoelectrochemical Properties of Palladium(II) Sulfide for Hydrogen Evolution.

Application as Acid-Resistant and High-Temperature Electrodes

There is limited specific research available on the application of this compound as an acid-resistant and high-temperature electrode material. While palladium and its alloys are known to have applications in high-temperature environments, such as in hydrogen sensors, specific data on the performance and stability of PdS electrodes under acidic and high-temperature conditions are not extensively documented in the available literature. mdpi.com

Some studies have investigated the thermal and thermo-oxidative stability of related compounds, such as palladium ferrocenylamine sulfides, which have shown high thermal stability. researchgate.net However, the direct correlation of these findings to the performance of pure this compound electrodes in acidic or high-temperature electrochemical applications requires further investigation. The electrochemical stability of commercial Pd/C catalysts has been studied in acidic media, revealing significant degradation under accelerated stress tests, which suggests that the stability of palladium-based materials is a critical factor for their application in energy conversion devices. core.ac.uk

Integration of this compound in Fuel Cell Technologies

Palladium and its compounds are considered promising alternatives to platinum-based catalysts in fuel cells due to their lower cost and greater abundance. ucl.ac.uk Palladium sulfides, including PdS, have been explored for their electrocatalytic activity, particularly in the oxygen reduction reaction (ORR), which is a critical process at the cathode of fuel cells. nih.govacs.org

Research has shown that different phases of palladium sulfide, such as Pd₄S, exhibit notable electrocatalytic activity. For instance, monodisperse Pd₄S nanoparticles have demonstrated superior ORR activity in alkaline media compared to the state-of-the-art Pt/C catalyst, with a half-wave potential that is approximately 47 mV more positive. nih.govacs.orgacs.org This enhanced performance is attributed to the optimized oxygen-binding ability on the Pd₄S surface. nih.govacs.org While the direct integration of this compound into commercial fuel cell technologies is still an area of ongoing research, its potential as a cost-effective and efficient ORR electrocatalyst is a significant driver for its investigation in this field.

CatalystReactionKey FindingReference
Monodisperse Pd₄S NanoparticlesOxygen Reduction Reaction (ORR)Half-wave potential is ~47 mV more positive than Pt/C in alkaline medium. nih.govacs.orgacs.org
Table 2: Electrocatalytic Performance of Palladium Sulfide in Oxygen Reduction Reaction.

Electrocatalytic Activity in Redox Reactions (e.g., Nitrate (B79036) Reduction with Palladium-Doped Rhodium Sulfide)

Palladium-based materials are recognized for their electrocatalytic activity in various redox reactions, including the reduction of nitrates. The electrochemical reduction of nitrate to ammonia (B1221849) is a significant area of research for both environmental remediation and sustainable energy production, and Pd-based nanocatalysts have shown high activity and stability in this reaction. rsc.orgnih.gov

Electrochemical Impedance Spectroscopy for Energy Level Scheme Determination

Electrochemical Impedance Spectroscopy (EIS) is a crucial technique used to characterize the electrochemical properties of materials and interfaces in systems like PECs. acs.org For this compound, EIS measurements have been instrumental in determining its flatband potential (Vfb). nih.gov The flatband potential is a key parameter that provides a description of the energy levels at the electrolyte-semiconductor interface. nih.gov

By determining the flatband potential of PdS to be approximately -0.65 ± 0.05 V versus the Normal Hydrogen Electrode (NHE) in an aqueous Na₂SO₃ electrolyte, researchers have been able to construct the energy level scheme of PdS. nih.govfao.orgacs.org This energy level diagram is essential for confirming that the conduction band edge of PdS is more negative than the redox potential of H₂O/H₂, which thermodynamically allows for the photogeneration of hydrogen. acs.org Thus, EIS serves as a fundamental tool for validating the suitability of this compound as a photoanode material for hydrogen evolution in PECs. nih.gov

Photocatalytic Applications of Palladium Ii Sulfide

Palladium(II) Sulfide (B99878) as a Photocatalyst for Hydrogen Production

The quest for clean and renewable energy sources has positioned photocatalytic hydrogen production as a important area of research. In this context, Palladium(II) sulfide has been identified as a key component in enhancing the efficiency of hydrogen evolution from water, particularly when used in conjunction with other semiconductor materials.

Role as an Oxidative Cocatalyst in Cadmium Sulfide Composites

This compound plays a crucial role as an oxidative cocatalyst when integrated with cadmium sulfide (CdS), a well-known photocatalyst. The primary challenge in using CdS alone is the rapid recombination of photogenerated electron-hole pairs, which significantly limits its photocatalytic efficiency. The introduction of PdS as a cocatalyst effectively addresses this limitation. rsc.orgwikipedia.org

In CdS/PdS composites, PdS functions to optimize the hole transfer process. rsc.org When the composite is irradiated with light, electrons are excited in the CdS, leaving behind holes. The PdS, strategically impregnated on the CdS, acts as a sink for these holes, facilitating their separation from the electrons. rsc.orgwikipedia.org This separation is critical for allowing the electrons to participate in the reduction of protons to produce hydrogen. Research has demonstrated that this composite system achieves a remarkable photocatalytic hydrogen evolution efficiency, reaching approximately 145.9 mmol·g⁻¹·h⁻¹. rsc.org

Composite MaterialRole of PdSHydrogen Evolution Rate (mmol·g⁻¹·h⁻¹)
CdS/PdSOxidative Cocatalyst~145.9

Mechanisms of Hole Transfer Modulation in Photocatalysis

The enhanced performance of CdS/PdS composites is attributed to the specific mechanisms of hole transfer modulation. rsc.orgwikipedia.org Ultrafast processes, on the scale of picoseconds, govern the transfer of photogenerated holes from the cadmium sulfide to the palladium sulfide. rsc.orgwikipedia.org

Femtosecond transient absorption spectroscopy has provided evidence for an ultrafast hole transfer process occurring within 1 to 5 picoseconds from CdS to PdS. rsc.orgwikipedia.org This rapid transfer effectively inhibits the intrinsic recombination of electron-hole pairs within the CdS, thereby increasing the availability of electrons for hydrogen production. wikipedia.org

Palladium-Decorated Nanocomposite Materials for Photocatalytic Reactions

Palladium nanoparticles, when used to decorate the surface of semiconductor nanocomposites, create highly effective photocatalytic materials for a variety of reactions. These materials leverage the unique properties of both the semiconductor support and the palladium nanoparticles to achieve enhanced performance, particularly in the degradation of organic pollutants.

Degradation of Organic Pollutants

Palladium-decorated nanocomposites have demonstrated significant efficacy in the photocatalytic degradation of a wide range of organic pollutants. researchgate.netnih.govscispace.com The synergistic effect between the palladium nanoparticles and the semiconductor support material, such as titanium dioxide (TiO₂) or tungsten trioxide (WO₃), leads to a reduction in the recombination rate of charge carriers, which is a key factor in their enhanced photocatalytic activity. researchgate.netnih.gov

For instance, Pd nanoparticles anchored to anatase TiO₂ have been successfully used for the degradation of the endocrine-disrupting compound amoxicillin (B794) under visible light. researchgate.net Similarly, a Pd@WO₃ nanocomposite has been utilized for the degradation of methyl orange. nih.gov In other research, a palladium-decorated m-BiVO₄/BiOBr heterojunction material has been employed for the reductive debromination of polybrominated diphenyl ethers (PBDEs), such as BDE-47. scispace.com

Nanocomposite MaterialTarget Pollutant
Pd/TiO₂Amoxicillin
Pd@WO₃Methyl Orange
m-BiVO₄/BiOBr/PdPolybrominated Diphenyl Ethers (BDE-47)

Enhanced Photocatalytic Activity via Plasmonic Effects

The enhanced photocatalytic activity of palladium-decorated nanocomposites is often attributed to localized surface plasmon resonance (LSPR) effects. researchgate.netrsc.org Noble metal nanoparticles, including palladium, can strongly absorb light, particularly in the visible region, due to the collective oscillation of their free electrons in resonance with the incident light's electric field. researchgate.net

This plasmonic excitation leads to several phenomena that boost photocatalytic efficiency. The strong localized electric fields near the plasmonic nanoparticles can enhance the rate of electron-hole pair generation in the adjacent semiconductor. Additionally, the plasmon decay can generate "hot" electrons within the palladium nanoparticles, which have sufficient energy to be injected into the conduction band of the semiconductor support. researchgate.net This process improves charge separation and increases the quantum yield of the photocatalytic reaction. rsc.org The deposition of Pd nanoparticles on TiO₂, for example, leads to a significant increase in visible light absorption and a quenching of photoluminescence, indicating suppressed electron-hole recombination. researchgate.net

Palladium(II) Complexes as Photocatalysts for Sulfide Oxidation

Palladium(II) complexes are known to catalyze a variety of oxidation reactions. In the context of sulfur compounds, the kinetics of the palladium(II)-catalyzed autoxidation of sulfur(IV) (sulfite) has been investigated. This reaction is relevant to atmospheric chemistry, where the oxidation of dissolved sulfur dioxide is an important process.

Studies have shown that the reaction kinetics are dependent on the concentrations of the Palladium(II) catalyst, sulfur(IV), and oxygen, as well as the pH of the solution. The proposed mechanism involves the formation of a palladium-sulfite complex, specifically [Pd(SO₃)₃]⁴⁻. This is followed by the coordination of an oxygen molecule and an intramolecular rearrangement to form a sulfur-bonded complex, which then proceeds to the oxidized product. While this specific research focuses on autoxidation rather than photocatalysis, it highlights the fundamental interaction between Palladium(II) complexes and sulfur species, which is a prerequisite for developing photocatalytic systems for sulfide oxidation.

Material Science Applications of Palladium Ii Sulfide

Semiconducting Properties and Applications

Palladium(II) sulfide (B99878) is recognized for its valuable semiconducting characteristics, positioning it as a candidate for various electronic and optoelectronic technologies. It typically behaves as an n-type semiconductor. researchgate.net

Investigations into the electronic structure of Palladium(II) sulfide have consistently identified it as a semiconductor with a direct band gap. researchgate.netaip.org The band gap energy is a critical parameter for optoelectronic applications, and for PdS, it is reported to be ideally suited for absorbing solar radiation. researchgate.net

Studies on polycrystalline PdS thin films have determined a direct transition energy gap of approximately 1.60 eV. researchgate.net Other research on thin films formed by the sulfurization of sputtered palladium has reported a similar direct band gap value of around 1.3 eV. aip.org The optical absorption coefficient of these films is notably high, exceeding 10⁵ cm⁻¹ for photon energies above 2.0 eV, which is a desirable characteristic for devices that rely on light absorption. researchgate.net These properties underscore the potential of PdS for integration into various optoelectronic devices. researchgate.netacs.org

PropertyReported ValueSignificance
Band Gap TypeDirect researchgate.netaip.orgEfficient light absorption and emission.
Band Gap Energy (Eg)~1.60 eV researchgate.netIdeal for solar and photovoltaic applications.
Optical Absorption (α)> 105 cm-1 (for hν > 2.0 eV) researchgate.netHigh efficiency in converting light to energy.

The semiconducting properties of this compound make it a compelling material for the development of photovoltaic devices. Its ideal band gap of ~1.6 eV aligns well with the solar spectrum, enabling efficient energy harvesting. researchgate.net Polycrystalline PdS thin films exhibit characteristics that are highly suitable for solar applications, including n-type conductivity, a carrier density of approximately (8.0 ± 2.0) × 10¹⁸ cm⁻³, and an electron mobility of (20 ± 2) cm²/V·s. researchgate.net These factors, combined with its high optical absorption coefficient, position PdS as a promising alternative material for solar cells. researchgate.net

Thermoelectric Performance of this compound

Thermoelectric materials can convert heat directly into electrical energy, and their efficiency is quantified by the dimensionless figure of merit (zT). This compound has been identified as a promising binary bulk material for thermoelectric applications. researchgate.net

Measurements conducted on polycrystalline PdS have demonstrated a significant power factor (PF = S²σ) of 27 μWcm⁻¹K⁻² at 800 K, which is noted as the largest value among transition-metal sulfides studied to date. researchgate.netnih.gov The material achieves a maximum zT value of 0.33 at 800 K. researchgate.net Research also indicates that applying pressure can enhance the thermoelectric performance of PdS at room temperature, with the zT value increasing to 0.28 at 9.8 GPa. This suggests that lattice compression is an effective route to improve its thermoelectric efficiency.

Thermoelectric PropertyValueConditions
Power Factor (PF)27 μWcm-1K-2nih.govAt 800 K
Dimensionless Figure of Merit (zT)0.33 researchgate.netAt 800 K
Pressure-Enhanced zT0.28 ± 0.05At 300 K and 9.8 GPa

Superconductivity of this compound under Pressure

While PdS behaves as a semiconductor at ambient pressure, its electronic properties undergo a dramatic transformation under high pressure. hpstar.ac.cn Experimental studies involving high-pressure resistivity, Raman scattering, and x-ray diffraction have shown that PdS transitions into a superconductor. hpstar.ac.cnnih.gov

This pressure-induced superconductivity emerges at approximately 19.5 GPa, which coincides with a structural phase transition. hpstar.ac.cnnih.gov Between 19.5 and 29.5 GPa, a coexistence of semiconducting and metallic phases is observed. hpstar.ac.cnresearchgate.net Above this range, the material stabilizes into a metallic state while maintaining its superconducting properties. hpstar.ac.cnnih.gov Superconductivity has been observed to persist up to at least 41.3 GPa. hpstar.ac.cn This discovery highlights the role of pressure in inducing superconductivity in narrow band-gap semiconductors. nih.gov

Development of this compound-Based Thin Films for Advanced Devices

The creation of this compound thin films is a key step toward its integration into practical devices. researchgate.netaascit.org One effective method for preparing these films is the direct sulfurization of metallic palladium layers. researchgate.netaip.org This process results in polycrystalline PdS thin films with a tetragonal structure and crystallite sizes of about 50 nm. researchgate.net

These films exhibit distinct electrical properties, including a Seebeck coefficient of -250 ± 30 μV/K, confirming n-type conductivity. researchgate.net The electrical resistivity has been measured at (6.0 ± 0.6) × 10⁻² Ω·cm. researchgate.net Such films are being developed for a variety of applications, from photovoltaic cells to catalysts and high-temperature electrodes. researchgate.net Various synthesis techniques are being explored to control the properties of PdS films, including chemical bath deposition and methods utilizing palladium organothiolate precursors to form films on different substrates. aascit.orggoogle.com

Palladium Sulfide in Membrane Technologies for Gas Separation

Palladium and its alloys are widely used in membrane technology for the high-selectivity separation of hydrogen from other gases. fraunhofer.dematthey.commdpi.com While metallic palladium is the primary component, the formation of palladium sulfide plays a critical, though often detrimental, role in the performance and durability of these membranes, particularly when processing gas streams containing sulfur compounds like hydrogen sulfide (H₂S). rsc.org

When H₂S is present in the feed gas, it can react with the palladium membrane to form a palladium sulfide layer (such as Pd₄S) on the surface. anl.govanl.gov This sulfide layer impedes the permeation of hydrogen, drastically reducing the flux and efficiency of the separation process. rsc.org Consequently, a significant area of research focuses on understanding the conditions of palladium sulfide formation and developing H₂S-tolerant palladium alloy membranes to mitigate this poisoning effect and ensure long-term stability in industrial applications. rsc.organl.gov

Environmental and Analytical Applications of Palladium Ii Sulfide

Adsorption and Separation of Palladium from Aqueous Media (using sulfide-containing sorbents)

The recovery of palladium from aqueous solutions, such as industrial wastewater and spent catalyst leachates, is of economic and environmental importance. rsc.org Sulfide-containing sorbents have demonstrated high efficiency in selectively adsorbing palladium(II) ions. These materials capitalize on the soft-soft interaction between the palladium(II) ion (a soft acid) and sulfur donor atoms (a soft base).

Researchers have developed various adsorbents where sulfur-containing functional groups are immobilized on solid supports like silica, biopolymers, and activated carbon. For instance, a novel sulfur-based adsorbent, SiVpC, has been studied for its ability to remove palladium from nitric acid solutions. The adsorption process is effective, with the kinetics following a pseudo-second-order model and the equilibrium data fitting the Langmuir model, indicating a monolayer adsorption process. researchgate.net The mechanism primarily involves the coordination of N-containing functional groups on the ligand with palladium. researchgate.net

Another approach involves the use of biopolymers like chitosan, modified with sulfur-containing ligands such as thiourea (B124793) or 2-mercaptobenzothiazole, to enhance palladium adsorption. rsc.org These modified biopolymers exhibit high adsorption capacities and can be regenerated and reused for multiple cycles, making them a sustainable option for palladium recovery. rsc.org

Interactive Table: Adsorption Parameters for Palladium(II) on a Sulfur-Based Adsorbent (SiVpC)

ParameterValueConditions
Adsorption ModelLangmuir-
Kinetic ModelPseudo-second-order-
Equilibrium Time120 min-
Maximum Adsorption Capacity38.4 mg/g0.5 M HNO₃
Desorption Agent0.5 M HNO₃ - 0.5 M ThioureaComplete desorption
ReusabilityGood performance after 5 cycles-

Note: Data derived from a study on SiVpC adsorbent. researchgate.net

Application in Chromatographic Stationary Phases for Sulfur Compound Analysis (e.g., Polycyclic Aromatic Sulfur Heterocycles)

Palladium(II) complexes are utilized in the preparation of specialized stationary phases for liquid chromatography, particularly for the selective separation of polycyclic aromatic sulfur heterocycles (PASHs) from complex hydrocarbon matrices like petroleum fractions. nih.govresearchgate.net PASHs are often difficult to separate from polycyclic aromatic hydrocarbons (PAHs) due to their similar physicochemical properties. researchgate.net

Stationary phases containing palladium(II) complexes, such as those with 2-amino-1-cyclopentene-1-dithiocarboxylate covalently bonded to silica, exhibit a strong affinity for the sulfur atom in PASHs. tandfonline.com This interaction allows for the selective retention of PASHs, while PAHs, which lack the sulfur heteroatom, are eluted more quickly. nih.govresearchgate.net The retention mechanism is based on ligand exchange chromatography.

The retention behavior of PASHs on these palladium-containing stationary phases is influenced by the structure of the sulfur compound. For example, compounds with thiophene (B33073) rings that are not condensed with other aromatic systems are weakly retained. nih.gov In contrast, thiophenes condensed with other aromatic rings are more strongly retained and require a more polar eluent for their release. nih.gov Compounds where the sulfur atom is in a non-aromatic ring can be irreversibly retained by the palladium(II) ions. nih.gov

Spectrophotometric Determination Techniques for Palladium(II) Ions (involving sulfur ligands/complexes)

Spectrophotometry offers a simple and sensitive method for the determination of palladium(II) ions in various samples. Many of these methods rely on the formation of intensely colored complexes between palladium(II) and specific organic reagents containing sulfur donor atoms. These sulfur-containing ligands act as chromogenic reagents, forming stable, water-soluble complexes with palladium(II) that can be quantified using a spectrophotometer. tandfonline.comorientjchem.org

A variety of sulfur-containing reagents have been investigated for this purpose, including thiosemicarbazides, triazines, and azo dyes. tandfonline.comorientjchem.orgrsc.org For example, 4-phenylthiosemicarbazide (B147422) (HPTS) has been used for the spectrophotometric microdetermination of Pd(II). tandfonline.com The method is based on the formation of a 1:1 complex with a molar absorptivity of 0.49 x 10⁴ L mol⁻¹ cm⁻¹ at 300 nm, and it obeys Beer's law over a concentration range of 2.0-14.5 ppm. tandfonline.com Similarly, 4-amino-3-mercapto-6-methyl-1, 2, 4-triazine (4-H)-5-one forms a light yellow colored complex with Pd(II) at a pH of 11, with a molar absorptivity of 2.1121 x 10⁴ Lmol⁻¹ cm⁻¹. proquest.com

The selectivity of these methods can be enhanced by controlling the pH of the solution. For instance, some water-soluble heterocyclic azo dyes form stable complexes with palladium(II) even in highly acidic solutions (1 M perchloric acid), where they are specific for palladium(II). rsc.org

Interactive Table: Comparison of Reagents for Spectrophotometric Determination of Palladium(II)

ReagentMolar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (nm)Optimal pHReference
4-phenylthiosemicarbazide (HPTS)0.49 x 10⁴3002.5 tandfonline.com
4-amino-3-mercapto-6-methyl-1,2,4-triazine(4-H)-5-one2.1121 x 10⁴Not Specified11 proquest.com
4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid4.30 ×10³4507.0 semanticscholar.org

Role in Noble Metal Incorporation into Ore Minerals (e.g., Pentlandite)

Palladium, along with other platinum-group elements (PGEs), is often found in sulfide (B99878) ore deposits, where it is primarily hosted in base metal sulfides. researchgate.net Pentlandite (B1173512), ((Fe,Ni)₉S₈), is a significant host for palladium in many magmatic sulfide deposits, such as those at Noril'sk, Russia. researchgate.netresearchgate.net Palladium can be incorporated into the pentlandite structure, sometimes reaching concentrations of several weight percent. researchgate.net

The incorporation of palladium into pentlandite is a key process in the geochemical concentration of this noble metal. researchgate.net Studies have shown that palladium can be heterogeneously distributed within pentlandite grains. researchgate.net The exact mechanism of incorporation has been a subject of debate, with some researchers suggesting it occurs during the primary magmatic crystallization of the sulfide minerals, while others propose a secondary enrichment during hydrothermal redistribution. researchgate.net

The presence of palladium in pentlandite has significant implications for the extraction and processing of these ores. Understanding the distribution and form of palladium within the mineral is crucial for developing efficient metallurgical recovery processes. researchgate.netresearchgate.net

Biological Activity and Biomedical Research Involving Palladium Ii Sulfide

Cytotoxic Activity of Palladium(II) Sulfide (B99878) Nanostructures (e.g., Quantum Dots)

The cytotoxicity of palladium(II) sulfide nanostructures, such as quantum dots (QDs), is a critical area of investigation for their potential biomedical applications. The toxicity of QDs is influenced by several factors, including their size, chemical composition, and surface charge nih.gov. While much of the research has focused on cadmium-based QDs, the potential toxicity of palladium-containing nanomaterials is also a subject of study utoronto.cadntb.gov.ua.

Palladium nanoparticles (PdNPs) have demonstrated cytotoxic effects in various human cell lines, including those from the respiratory system, peripheral blood, and several types of cancer such as cervical, liver, and ovarian cancers unina.itmdpi.com. The mechanisms behind this cytotoxicity are thought to involve the induction of oxidative stress, leading to DNA damage and apoptosis mdpi.com. For instance, PdNPs have been shown to decrease mitochondrial activity in a dose-dependent manner in human ovarian cancer cells (SKOV3) mdpi.com. At a concentration of 5 µg/mL, a significant 90% reduction in mitochondrial activity was observed compared to untreated cells mdpi.com.

The toxicity of quantum dots, in general, can stem from the release of heavy metal ions and the generation of reactive oxygen species (ROS) utoronto.cadovepress.com. Even at low concentrations, some QDs have been shown to negatively impact cell viability monash.edu. Studies on CdSe QDs have shown they can induce cytotoxicity through the release of free cadmium and the production of free radicals utoronto.ca. While palladium is generally considered less toxic than cadmium, the nanoscale form may exhibit different toxicological profiles. The biocompatibility and safety of any QD formulation must be thoroughly assessed before in vivo applications dovepress.com.

Table 1: Cytotoxic Effects of Palladium Nanoparticles on SKOV3 Cells

PdNPs Concentration (µg/mL) Reduction in Mitochondrial Activity (%)
1 Decline observed
5 90%

Data sourced from cytotoxicity studies on human ovarian cancer cells. mdpi.com

Investigation of Palladium(II) Complexes with Sulfur-Containing Biomolecules (e.g., Peptides, Amino Acids)

The interaction of palladium(II) with sulfur-containing biomolecules is of fundamental importance due to the high affinity of palladium for sulfur. This interaction can influence the stability and biological activity of palladium complexes in vivo nih.govhku.hk. Key sulfur-containing biomolecules that have been studied in this context include the amino acids cysteine and methionine mdpi.comcuni.cz.

Palladium(II) has a noted affinity for sulfur over nitrogen and oxygen donor groups mdpi.com. This preference plays a significant role in the formation of stable complexes. Studies on the interaction of palladium(II) with methionine have shown the formation of complexes, although the isolation of a stable bis(methioninato)palladium(II) product has proven challenging due to the potential for palladium cluster aggregation with thioethers mdpi.com. High-resolution mass spectrometry has, however, confirmed the formation of a bis-methionine compound in reaction mixtures mdpi.com. Similarly, attempts to synthesize a stable complex with the disulfide-containing amino acid cystine have been met with difficulties mdpi.com.

In contrast, more stable complexes have been formed with cysteine derivatives. NMR spectroscopy has been used to characterize the chelation of cysteine-derived ligands to palladium(II), revealing a binding mode involving the S-thioether and N-pyridyl groups acs.org. The amino acid functional group in these specific ligands was not involved in the coordination acs.org. The high reactivity of palladium(II) complexes towards sulfur-containing biomolecules like glutathione (B108866) is a significant challenge in the development of palladium-based anticancer drugs, as it can lead to low in vivo stability hku.hk.

Investigations into the kinetics and equilibria of complex-formation reactions between aqua(diamine)palladium(II) complexes and various biorelevant ligands, including amino acids and peptides, have been conducted to model their behavior in biological systems nih.govmdpi.com. These studies provide valuable data on the stability of the resulting complexes nih.gov.

Table 2: Stability Constants for Complexes of [Pd(MME)(H₂O)₂]²⁺ with Amino Acids

Amino Acid log β₁₁₀
Glycine 8.91
Alanine 8.98
Proline 11.24

MME = Methionine methyl ester. Data represents the formation constants at 25°C and 0.1 M ionic strength. researchgate.net

This compound and Related Complexes in Anti-biofilm Strategies

Bacterial biofilms present a significant challenge in various medical and industrial settings due to their increased resistance to antimicrobial agents mdpi.com. The development of novel anti-biofilm strategies is therefore a critical area of research. Palladium and its complexes have emerged as promising candidates for inhibiting biofilm formation nih.gov.

Palladium(II) complexes have demonstrated the ability to interfere with biofilm formation by various pathogens. For example, thiazolinyl-picolinamide based palladium(II) complexes have shown potential in inhibiting quorum sensing, a key communication mechanism for biofilm development in bacteria like Pseudomonas aeruginosa and Serratia marcescens researchgate.net. Some palladium(II) complexes have also shown good activity against biofilms of Staphylococcus aureus and Pseudomonas aeruginosa nih.gov. The anti-biofilm activity of palladium complexes is often greater than that of the corresponding uncomplexed ligands, suggesting a crucial role for the metal ion researchgate.net.

The mechanism of anti-biofilm action can vary. One approach is to inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation mdpi.com. Surfaces coated with silver-palladium have been shown to kill bacteria and prevent biofilm formation nih.gov. These surfaces are thought to work by generating microelectric fields and electrochemical redox processes nih.gov. In the case of a silver-sensitive Escherichia coli strain, these surfaces effectively prevented biofilm formation. For a silver-resistant strain, the surface still killed associated bacteria and prevented biofilm formation under low bacterial loads nih.gov.

Furthermore, palladium(II) metal complexes have been investigated for their ability to inhibit efflux pumps in bacteria, which can contribute to both antibiotic resistance and biofilm formation nih.gov. By inhibiting these pumps, palladium complexes can potentially resensitize resistant bacteria to conventional antibiotics and reduce biofilm formation nih.gov.

Table 3: Biofilm Inhibition by a Palladium(II) Metal Complex

Pathogen Biofilm Inhibitory Concentration (BIC₅₀)
Staphylococcus aureus Data indicates inhibition
Streptococcus dysgalactiae Data indicates inhibition

BIC₅₀ is the concentration at which 50% of biofilm formation is inhibited. mdpi.com

Palladium(II) Compounds as Potential Anti-cancer Agents

The success of platinum-based anticancer drugs like cisplatin (B142131) has spurred research into other metal-based compounds, with palladium(II) complexes being a major focus due to their structural and chemical similarities to platinum(II) complexes nih.govrsdjournal.orgresearchgate.net. Palladium(II) compounds have shown promising cytotoxic activity against a variety of cancer cell lines nih.govnih.gov.

Numerous studies have demonstrated the in vitro anticancer activity of various palladium(II) complexes. For example, novel palladium(II) complexes of diethyldithiocarbamate (B1195824) exhibited significantly higher cytotoxic activity against gastrointestinal cancer cell lines (AGS, Kyse-30, and HepG2) compared to cisplatin nih.gov. Similarly, a series of square-planar Pd(II) complexes were effective against MCF-7 breast carcinoma and MDA-MB-435 melanoma cells nih.gov. The mechanism of action for many of these complexes is believed to involve interaction with DNA, similar to cisplatin, leading to apoptosis rsdjournal.orgnih.gov. Some palladium complexes have been shown to bind to DNA through intercalation and induce cleavage of the DNA strands nih.gov.

One of the challenges in developing palladium-based anticancer drugs is their higher reactivity and lower stability in biological fluids compared to their platinum counterparts researchgate.nethumanjournals.com. However, the use of strongly coordinating ligands can enhance the in vivo stability of Pd(II) complexes nih.gov. Interestingly, some palladium complexes have shown activity in cisplatin-resistant cell lines, suggesting a different mechanism of action or circumvention of resistance pathways humanjournals.com.

The design of the ligands coordinated to the palladium center is crucial for the antitumor activity of the complex nih.gov. Researchers have explored a wide variety of ligands, including those containing sulfur and nitrogen donor atoms, Schiff bases, and naturally occurring compounds rsdjournal.orghumanjournals.comresearchgate.net. The goal is to create complexes with improved selectivity for cancer cells and reduced toxicity towards healthy cells researchgate.net.

Table 4: Comparative Cytotoxicity (IC₅₀ in µM) of a Palladium(II) Complex and Cisplatin

Cell Line Palladium(II) Complex 1 Cisplatin
AGS (Gastric) 0.68 Significantly higher IC₅₀
Kyse-30 (Esophageal) 0.88 Significantly higher IC₅₀
HepG2 (Liver) 1.00+ Significantly higher IC₅₀

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Emerging Research Directions and Future Outlook for Palladium Ii Sulfide

Rational Design of Next-Generation Palladium(II) Sulfide-Based Materials

The rational design of next-generation palladium(II) sulfide (B99878) (PdS) materials is a key focus of current research, aiming to enhance their catalytic and electronic properties through controlled synthesis and structural engineering. A significant approach involves geometrical tunability to create nanostructures with specific morphologies that maximize the number of active sites. For instance, the synthesis of multi-arm PdS nanostructures has been shown to create sharp edges and an open structure, which increases the electrochemical active surface area. nih.gov This design strategy ensures efficient utilization of the material by making the active sites more accessible to reactants. nih.gov

Research has demonstrated that these rationally designed nanostructures can serve as superior bi-functional electrocatalysts. In one study, multi-arm palladium sulfide nanostructures exhibited high mass activity for the methanol (B129727) electro-oxidation reaction (MOR), significantly outperforming commercial Pt-C and PdS catalysts. nih.gov For the oxygen reduction reaction (ORR), these engineered nanostructures show positive on-set and half-wave potentials, a smaller Tafel slope, and better cyclic stability compared to commercial catalysts, highlighting their potential as platinum-free electrocatalysts in fuel cells. nih.gov

Another strategy in the rational design of palladium sulfide materials involves the controlled formation of specific palladium sulfide phases. Different phases, such as Pd4S, Pd3S, Pd16S7, and PdS, can be selectively synthesized by carefully controlling reaction conditions like temperature. rsc.org The choice of the support material, such as activated carbon, and the interaction between the metal and the support also play crucial roles in determining the final crystal structure and composition of the catalyst. rsc.org This level of control allows for the tailoring of catalysts with specific selectivities for industrial reactions, such as the synthesis of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD). rsc.org For example, PdS supported on carbon has demonstrated the highest selectivity and stability among various palladium sulfide phases for this particular reaction. rsc.org

The design process also extends to creating amorphous or crystalline structures. Amorphous palladium sulfide has been shown to be effective for the selective electrocatalytic semihydrogenation of terminal alkynes. acs.org The isolated palladium sites in the amorphous structure allow for specific adsorption of σ-alkynyl groups, leading to high selectivity. acs.org This highlights how tuning the crystallinity of PdS can lead to materials with unique catalytic properties.

CatalystTarget ReactionKey Design FeaturePerformance Improvement
Multi-arm PdS NanostructuresOxygen Reduction Reaction (ORR) & Methanol Electro-oxidation (MOR)Geometrical Tunability, High Surface AreaSuperior mass activity and stability compared to commercial Pt-C/PdS. nih.gov
Supported PdS/CReductive N-alkylation of aromatic aminesPhase Control (Selective synthesis of PdS phase)High selectivity (>97%) and stability. rsc.org
Amorphous PdSSemihydrogenation of terminal alkynesAmorphous Structure, Isolated Pd sitesExcellent tolerance to reducible groups and deactivating skeletons. acs.org

Advanced Characterization Approaches for In-Situ and Operando Studies

To understand the dynamic nature of palladium sulfide catalysts under reaction conditions, researchers are increasingly employing advanced in-situ and operando characterization techniques. These methods provide real-time insights into the structural and electronic changes of the catalyst, which are crucial for establishing structure-activity relationships. unito.it

In-situ and operando spectroscopy allows for the monitoring of physicochemical processes within a "living" gas sensor or catalyst as they happen. nih.gov Techniques such as Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful tools in this regard. tue.nl For example, in the study of CO oxidation on Pd/CeO2 catalysts, in-situ NAP-XPS was used to identify different palladium species with high surface and chemical sensitivity during the reaction. tue.nl Simultaneously, time-resolved operando DRIFTS helped to track the evolution of adsorbed species on the palladium surface, distinguishing between active and spectator species. tue.nl

X-ray Absorption Spectroscopy (XAS) is another vital operando technique. In studies of palladium-based catalysts for ethylene (B1197577) hydrogenation, a combination of time-resolved XAS (both XANES and EXAFS regions) and X-ray diffraction (XRD) was used. unito.it This combined approach allowed researchers to follow the structural evolution of the palladium lattice and the transitions between metallic, hydride, and carbide phases during the reaction. unito.it Such studies are critical as the formation of different phases under reaction conditions can significantly alter the catalytic properties of the material. unito.it

The table below summarizes some of the key advanced characterization techniques used for studying palladium-based materials.

TechniqueInformation ObtainedApplication ExampleReference
Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS)Surface elemental composition and chemical state of the catalyst under reaction pressures.Identifying different Pd species during CO oxidation on Pd/CeO2. tue.nl tue.nlrsc.org
Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)Identification of adsorbed species and surface intermediates on the catalyst surface in real-time.Following the evolution of adsorbates on the Pd surface during CO oxidation. tue.nl tue.nl
Operando X-ray Absorption Spectroscopy (XAS)Local atomic structure and electronic state of the palladium atoms during the catalytic process.Tracking the evolution of Pd oxidation states and structural dynamics during CO oxidation. tue.nl tue.nl
Operando X-ray Diffraction (XRD)Crystalline structure and phase composition of the catalyst under operating conditions.Following the structural evolution and phase transitions of Pd nanoparticles during ethylene hydrogenation. unito.it unito.it

These advanced techniques are indispensable for moving beyond "black box" catalysis and towards a more fundamental understanding of how palladium sulfide catalysts function, which is essential for the rational design of improved materials.

Integration of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, and this compound research is poised to benefit significantly from these computational tools. renewablematter.eu AI and ML can accelerate the discovery and optimization of new materials by analyzing vast datasets to identify promising candidates and predict their properties, thereby reducing the time and cost associated with traditional experimental methods. renewablematter.euresearchgate.net

In the context of catalysis, ML algorithms can be trained to recognize patterns and relationships between catalyst synthesis parameters, their structure, and their catalytic performance. researchgate.net This can guide the experimental design process, leading to the more rapid identification of optimal catalyst compositions and structures. For instance, unsupervised ML methods have been successfully used to accelerate the identification of dinuclear palladium catalysts, accurately predicting effective phosphine (B1218219) ligands from a large library of possibilities. researchgate.net This data-driven approach can be adapted to explore the vast parameter space in the synthesis of palladium sulfide materials to pinpoint optimal conditions for desired catalytic activities.

Exploration of Novel Quantum Phenomena in this compound

This compound is a material with complex structural, electrical, and magnetic properties, making it a candidate for the exploration of novel quantum phenomena. wikipedia.org Research into the fundamental physical properties of PdS is uncovering its potential in areas beyond traditional catalysis.

One area of interest is its semiconducting and photovoltaic properties. researchgate.net The band gap of palladium sulfide thin films has been found to be in a range suitable for photovoltaic applications, and quantum confinement effects in nanostructured films can further tune this band gap. researchgate.net These properties are being investigated for potential use in solar cells and other photoelectrochemical devices. researchgate.net

The thermoelectric properties of palladium sulfide are also under investigation. It has been identified as a potential thermoelectric material with a large Seebeck coefficient and high electrical conductivity. researchgate.net However, its relatively high thermal conductivity currently limits its thermoelectric performance. researchgate.net Understanding the phonon dispersion and thermal transport properties through techniques like Raman spectroscopy is crucial for engineering materials with improved thermoelectric efficiency. researchgate.net

Furthermore, the electronic structure of palladium sulfide and its various phases (e.g., Pd4S, PdS2) provides a rich playground for investigating quantum phenomena. wikipedia.org The interplay between crystal structure, electron-electron interactions, and spin-orbit coupling in these materials could lead to the discovery of interesting electronic and magnetic states. While explicit research into topological properties or other exotic quantum states in PdS is still emerging, the foundational understanding of its electronic and structural properties lays the groundwork for future explorations in this direction. acs.org

Scalable Synthesis and Industrial Applications of this compound

The transition of this compound from a laboratory curiosity to an industrially relevant material hinges on the development of scalable and cost-effective synthesis methods. Current research is exploring various routes to produce PdS with controlled properties on a larger scale.

One promising approach is the use of single-source precursors, which can simplify the synthesis process and provide better control over the stoichiometry and morphology of the final product. For example, the thermolysis of a palladium-thiolate cluster, [Pd(SCH3)2]6, has been shown to produce palladium sulfide nanocrystals. researchgate.net This method offers a pathway to producing PdS materials under controlled conditions. Another approach involves the H2-assisted sulfidation of palladium supported on carbon (Pd/C) with H2S at elevated temperatures. rsc.org By carefully controlling the sulfidation temperature, different phases of palladium sulfide can be selectively synthesized, which is crucial for tailoring the material for specific industrial applications. rsc.org

Colloidal synthesis methods also offer a route to scalable production. A facile one-pot hot-solution synthetic route has been reported for the synthesis of various palladium sulfides, including Pd16S7, Pd4S, and PdS. acs.org Such methods are often amenable to scale-up and allow for good control over the size and dispersity of the resulting nanoparticles. acs.orgacs.org

The primary industrial application of palladium and its compounds, including palladium sulfide, is in catalysis. samaterials.comchemicalbook.com Palladium-based catalysts are extensively used in the automotive industry in catalytic converters to reduce harmful emissions. chemicalbook.com They are also crucial in the chemical industry for a variety of reactions, particularly selective hydrogenation. rsc.orgchinesechemsoc.org Supported palladium sulfide catalysts have shown great promise in selective hydrogenation reactions, offering high selectivity and stability. rsc.org For instance, they are used in the synthesis of important industrial chemicals like 6PPD, a key antioxidant for rubber. rsc.org

Beyond catalysis, palladium sulfide's properties make it a candidate for other industrial applications. Its electrical conductivity and corrosion resistance suggest potential use in electronics and as protective coatings. google.com Methods have been developed to form pure crystalline Pd4S films that are electrically conductive, corrosion-resistant, and impermeable to hydrogen, which could be valuable for various technological applications. google.com

Synthesis MethodKey FeaturesPotential Industrial Application
H2-assisted sulfidation of Pd/CPhase-controlled synthesis of supported catalysts. rsc.orgSelective hydrogenation in the chemical industry. rsc.org
Thermolysis of Pd-thiolate clustersUse of single-source precursors for controlled synthesis. researchgate.netProduction of high-purity PdS nanocrystals for catalysis and electronics.
Colloidal SynthesisScalable production of monodisperse nanoparticles. acs.orgElectrocatalysts for fuel cells and other energy applications. acs.org
Precursor Decomposition Film FormationFormation of crystalline, conductive, and corrosion-resistant films. google.comProtective coatings and electronic components. google.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable and environmentally benign chemical processes, research into the synthesis of this compound is increasingly focusing on green chemistry principles. mdpi.comsamaterials.com The goal is to develop methods that minimize waste, avoid the use of hazardous reagents, and are energy-efficient. mdpi.com

One key aspect of green synthesis is the use of environmentally friendly solvents, non-toxic reducing agents, and biodegradable stabilizing agents. mdpi.com For example, researchers are exploring the use of water as a solvent and plant extracts or biopolymers as reducing and capping agents for the synthesis of palladium-based nanoparticles. mdpi.com While much of this work has focused on palladium nanoparticles, the principles are directly applicable to the synthesis of palladium sulfide.

A novel one-pot approach for synthesizing a Pd(II) thiolate complex, a precursor to palladium sulfide, utilizes dimethyl sulfoxide (B87167) (DMSO) as a thiolate source. researchgate.net This strategy avoids the use of more hazardous reagents like methyl mercaptan. researchgate.net Another sustainable approach involves the reactive metal-support interaction, where sulfur atoms doped into a carbon support are used to directly form palladium sulfide nanoparticles upon reaction with palladium. chinesechemsoc.org This method eliminates the need for a separate sulfur source and can be performed under relatively mild conditions. chinesechemsoc.org

The development of catalytic processes that operate under milder conditions and in greener solvents is also a key aspect of sustainable chemistry. Palladium-catalyzed reactions that can be performed in air, without the need for expensive and often toxic ligands, represent a significant step forward. unpad.ac.id For example, a method for C-H arylation using a combination of palladium acetate (B1210297) and silver oxide can be carried out in normal air with high yields, making the process more sustainable and scalable for industrial applications. unpad.ac.id The principles of catalyst recyclability are also central to green chemistry. samaterials.com Designing palladium sulfide catalysts on supports that allow for easy separation and reuse is an important research direction. samaterials.commdpi.com

These green and sustainable approaches are not only environmentally beneficial but can also lead to more cost-effective and efficient manufacturing processes, aligning with the goals of both industry and environmental stewardship. unpad.ac.id

Q & A

Q. What established methods ensure high-purity synthesis of Palladium(II) sulfide (PdS) for reproducible studies?

  • Methodological Answer : PdS synthesis typically employs solid-state reactions (e.g., heating Pd and S in evacuated quartz tubes at 500–700°C) or solution-based routes like solvothermal methods using PdCl₂ and thiourea precursors. Key variables include stoichiometric ratios, reaction atmosphere (inert vs. reducing), and post-synthesis purification via acid washing .
  • Critical Parameters : Monitor sulfur volatility during solid-state synthesis; use X-ray diffraction (XRD) to confirm phase purity and inductively coupled plasma (ICP) analysis for elemental composition .

Q. Which characterization techniques are most reliable for confirming PdS crystallographic structure and surface properties?

  • Methodological Answer :
  • XRD : Primary tool for phase identification and crystallinity assessment. Compare with reference ICDD PDF-4+ database entries.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves oxidation states (Pd²⁺ vs. Pd⁰) and sulfur bonding environments.
  • Transmission Electron Microscopy (TEM) : Provides nanoscale morphology and crystallite size data.
  • Cross-validate with Raman spectroscopy to detect sulfide-specific vibrational modes .

Q. How do thermodynamic stability studies inform PdS applications in catalysis or semiconductor research?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres to assess decomposition temperatures. Pair with density functional theory (DFT) calculations to predict stability under reactive conditions (e.g., H₂ or O₂ exposure). Reference phase diagrams from Journal of Alloys and Compounds for Pd-S system behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bandgap energies of PdS (1.2–2.5 eV)?

  • Methodological Answer :
  • Comparative Analysis : Replicate synthesis protocols from conflicting studies while controlling for oxygen contamination (common in sulfide semiconductors).
  • Bandgap Measurement : Use UV-Vis diffuse reflectance spectroscopy (DRS) with Tauc plots and validate via photoluminescence (PL) spectroscopy.
  • Surface Sensitivity : Account for surface oxidation artifacts by conducting measurements under inert conditions or using Ar⁺ sputtering in XPS .

Q. What experimental design principles optimize PdS nanoparticle synthesis for tailored size and morphology?

  • Methodological Answer :
  • Surfactant Selection : Use capping agents like polyvinylpyrrolidone (PVP) to control nucleation.
  • Kinetic Control : Adjust precursor injection rates in colloidal synthesis to separate nucleation and growth phases.
  • In Situ Monitoring : Employ small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) to track particle size evolution .

Q. How should researchers address contradictory catalytic activity data for PdS in hydrogen evolution reactions (HER)?

  • Methodological Answer :
  • Standardized Testing : Adopt IUPAC-recommended protocols for HER (e.g., fixed overpotential, electrolyte pH, and counter electrode setup).
  • Surface Characterization : Correlate activity with surface defect density (via TEM) and sulfur vacancies (via XPS).
  • Replicability : Share raw datasets (e.g., current-density curves) in open repositories to enable cross-lab validation .

Q. What computational strategies validate PdS electronic structure models against experimental data?

  • Methodological Answer :
  • DFT Calibration : Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy. Compare calculated density of states (DOS) with valence-band XPS.
  • Machine Learning : Train models on existing PdS datasets to predict doping effects or interfacial properties.
  • Collaborative Frameworks : Leverage platforms like Materials Project for benchmarking .

Safety and Compliance

Q. What precautions mitigate risks when handling PdS in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use neoprene gloves, goggles, and impermeable lab coats to prevent skin contact (JIS T8115/T8147 standards) .
  • Ventilation : Conduct synthesis in fume hoods with HEPA filters; monitor airborne sulfide concentrations via gas detectors.
  • Waste Management : Neutralize acidic residues before disposal and avoid environmental discharge .

Data Integrity and Reproducibility

Q. How can researchers ensure traceability and reproducibility in PdS studies?

  • Methodological Answer :
  • Documentation : Record synthesis parameters (e.g., heating rates, precursor concentrations) in machine-readable formats.
  • Open Data : Deposit raw XRD, XPS, and electrochemical data in repositories like Zenodo or Figshare.
  • Peer Review : Use platforms like Journal of Chemical Information and Modeling to publish detailed experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.